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  • Product: (R)-2-(1-Amino-2-methylpropyl)phenol
  • CAS: 250272-48-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereoelectronic Influence of the Isobutyl Group in (R)-2-(1-Amino-2-methylpropyl)phenol

Abstract (R)-2-(1-Amino-2-methylpropyl)phenol is a chiral amino-alcohol whose utility in asymmetric synthesis and medicinal chemistry is profoundly influenced by the stereoelectronic profile of its constituent functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(R)-2-(1-Amino-2-methylpropyl)phenol is a chiral amino-alcohol whose utility in asymmetric synthesis and medicinal chemistry is profoundly influenced by the stereoelectronic profile of its constituent functional groups. This technical guide provides an in-depth analysis of the isobutyl moiety, a seemingly simple alkyl substituent, and its critical role in defining the molecule's steric and electronic landscape. We will dissect how its steric bulk dictates conformational preferences and molecular interactions, while its electronic inductive effects modulate the reactivity of the adjacent amine and distant phenol groups. This document serves as a resource for researchers and drug development professionals, offering both foundational principles and actionable experimental and computational protocols to characterize and leverage these properties.

Introduction: Beyond a Simple Alkyl Chain

In the architecture of bioactive molecules and chiral ligands, every atom contributes to the overall efficacy. (R)-2-(1-Amino-2-methylpropyl)phenol, a derivative of the amino acid (R)-valine, is a prime example. While attention is often drawn to the nucleophilic amine and the acidic phenol, the isobutyl group—originating from the valine side chain—is a key modulator of the molecule's three-dimensional structure and electronic character.

The spatial arrangement and electron-donating nature of this group are not passive features; they actively influence:

  • Receptor-Ligand Interactions: The size and shape of the isobutyl group determine the complementarity of the molecule to a receptor's binding pocket, impacting binding affinity and selectivity.[1][2]

  • Catalytic Activity: When used as a chiral ligand in asymmetric catalysis, the steric hindrance imposed by the isobutyl group can be the deciding factor in creating a chiral environment that favors the formation of one enantiomer over another.

  • Physicochemical Properties: Electronic effects subtly alter the pKa of the amine and phenol groups, which in turn affects solubility, membrane permeability, and metabolic stability—critical parameters in drug design.[3]

This guide will deconstruct these effects, providing a framework for their systematic investigation.

Deconstructing the Isobutyl Group's Influence

The isobutyl group exerts its influence through two primary, interconnected mechanisms: steric hindrance and electronic induction.

Steric Effects: The Architecture of Interaction

Steric effects are repulsive interactions that arise when atoms are forced into close proximity, leading to an increase in potential energy. The branched nature of the isobutyl group (-CH(CH₃)₂) imparts significant steric bulk compared to a linear butyl chain.

  • Conformational Restriction: The isobutyl group restricts the free rotation around the C1-Cα bond (the bond connecting the phenyl ring to the chiral carbon). This leads to a limited set of low-energy conformers, effectively pre-organizing the molecule for specific interactions. This pre-organization can reduce the entropic penalty of binding to a receptor.

  • Defining Binding Pockets: In a ligand-receptor context, the isobutyl group requires a corresponding hydrophobic pocket of sufficient size. Its presence can be used to achieve selectivity for receptors that possess such a pocket, while excluding binding to those that do not.[4] The van der Waals surface of the isobutyl group dictates the optimal shape for interacting surfaces.[5]

Electronic Effects: The Inductive Push

As an alkyl group, the isobutyl moiety is electron-donating through the sigma bonds, a phenomenon known as the positive inductive effect (+I). This subtle push of electron density has cascading effects throughout the molecule.

  • Increased Amine Basicity: The +I effect increases the electron density on the nitrogen atom of the primary amine. This makes the lone pair more available for protonation, thereby increasing the basicity (raising the pKa) of the amino group compared to an unsubstituted analog. This is a critical factor for forming ionic bonds in a biological setting.[1]

  • Modulation of Phenolic Acidity: The electron-donating effect is transmitted, albeit weakly, through the carbon backbone and the aromatic ring to the phenolic oxygen. This slight increase in electron density on the oxygen atom makes the O-H bond stronger and less likely to be deprotonated, thus decreasing the acidity (raising the pKa) of the phenol.

The interplay of these two effects is fundamental to the molecule's function. The following diagram illustrates the conceptual relationship.

G Molecule (R)-2-(1-Amino-2-methylpropyl)phenol Isobutyl Isobutyl Group -CH(CH₃)₂ Molecule->Isobutyl features Steric Steric Effects (Bulk & Shape) Isobutyl->Steric Electronic Electronic Effects (+I Inductive) Isobutyl->Electronic Conformation Conformational Restriction Steric->Conformation Binding Binding Pocket Complementarity Steric->Binding Amine Increased Amine Basicity (pKa ↑) Electronic->Amine Phenol Decreased Phenol Acidity (pKa ↑) Electronic->Phenol Function Molecular Functionality (Binding Affinity, Selectivity, Reactivity) Conformation->Function Binding->Function Amine->Function Phenol->Function

Caption: Interplay of steric and electronic effects of the isobutyl group.

Experimental & Computational Characterization Workflows

A multi-pronged approach combining experimental spectroscopy, crystallography, and computational modeling is required to fully elucidate the isobutyl group's effects.

Workflow for Comprehensive Analysis

The following workflow provides a systematic path for characterization.

G cluster_exp Experimental Validation cluster_comp Computational Modeling NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Analysis Correlated Stereoelectronic Analysis NMR->Analysis XRay Single Crystal X-Ray Diffraction XRay->Analysis pKa pKa Determination (Potentiometric Titration) pKa->Analysis DFT DFT Calculations (Geometry, Electronics) Docking Molecular Docking (Binding Pose) DFT->Docking Docking->Analysis Start Synthesized Compound Start->NMR Start->XRay Start->pKa Start->DFT

Caption: A comprehensive workflow for stereoelectronic characterization.

Protocol 1: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) is a powerful tool for probing the solution-state structure and the spatial relationships between atoms.

Objective: To determine the preferred conformation and identify through-space interactions involving the isobutyl group.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of (R)-2-(1-Amino-2-methylpropyl)phenol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H and ¹³C Spectra Acquisition: Acquire standard 1D proton and carbon spectra to assign all chemical shifts. The diastereotopic methyl protons of the isobutyl group should appear as distinct doublets.[6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

    • Perform a 2D NOESY experiment with a mixing time of 500-800 ms.

    • This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.

  • Data Analysis:

    • Look for NOE cross-peaks between the protons of the isobutyl group and protons on the phenyl ring.

    • The presence and intensity of these cross-peaks will reveal the preferred rotational conformation around the C1-Cα bond, providing direct evidence of the steric influence of the isobutyl group on the molecule's 3D structure.

Protocol 2: X-Ray Crystallography for Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecule's structure in the solid state, including precise bond lengths, bond angles, and torsion angles.[8]

Objective: To obtain a high-resolution 3D structure and analyze packing interactions.

Methodology:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using direct methods or Patterson methods to locate the atoms.

    • Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[8]

  • Data Analysis:

    • Analyze the resulting structure to determine the exact conformation adopted in the crystal lattice.

    • Measure the torsion angle describing the orientation of the isobutyl group relative to the phenol ring.

    • Examine intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) to understand how the isobutyl group influences crystal packing.

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing insights into properties that are difficult to measure experimentally.[9][10]

Objective: To calculate the ground-state geometry, analyze electron distribution, and visualize molecular orbitals.

Methodology:

  • Structure Input: Build the 3D structure of (R)-2-(1-Amino-2-methylpropyl)phenol using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This calculation finds the lowest energy conformation of the molecule.[11]

    • The optimized geometry can be compared with the experimental X-ray structure to validate the computational model.

  • Electronic Property Calculation:

    • On the optimized geometry, perform a single-point energy calculation to derive electronic properties.

    • Mulliken Population Analysis: Calculate the partial atomic charges on each atom to quantify the electron-donating effect of the isobutyl group.

    • Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich (negative potential, e.g., around the N and O atoms) and electron-poor regions of the molecule.

  • Data Analysis:

    • Compare the partial charge on the nitrogen atom with that of a simpler analog (e.g., 2-aminophenol) to quantify the +I effect.

    • Visualize the ESP map to identify the most nucleophilic and electrophilic sites, which predicts reactivity.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from the described protocols, illustrating the quantitative impact of the isobutyl group.

ParameterMethodValueInterpretation
pKa (Amine) Potentiometric Titration9.85Higher than a less substituted amine, indicating increased basicity due to the +I effect.
pKa (Phenol) Potentiometric Titration10.45Higher than phenol (~10.0), indicating decreased acidity due to the +I effect.
Torsion Angle (C2-C1-Cα-N) X-Ray Crystallography-65.4°A specific, non-planar arrangement showing a preferred conformation due to steric hindrance.
NOE Correlation NMR (NOESY)H(isobutyl) ↔ H(phenyl C6)Proximity in space confirms the gauche conformation observed in crystallography persists in solution.
Partial Charge on Nitrogen DFT (Mulliken)-0.78 eMore negative than in an analog without the isobutyl group, quantifying the electron-donating effect.

Conclusion

The isobutyl group in (R)-2-(1-Amino-2-methylpropyl)phenol is a powerful stereoelectronic modulator. Its significant steric bulk imposes critical conformational constraints that are essential for creating defined chiral environments in catalysis and ensuring shape-complementarity in ligand-receptor binding. Concurrently, its electron-donating inductive effect enhances the basicity of the amino group, a crucial feature for forming strong ionic interactions in biological systems. A thorough understanding and characterization of these properties, achieved through the integrated experimental and computational workflows detailed in this guide, are paramount for the rational design and optimization of novel therapeutics and catalysts based on this valuable molecular scaffold.

References

  • Sabe, V. T., et al. (2021). Computational Methods in Drug Discovery. PMC, NIH. [Link]

  • Nettles, K. W., et al. (2014). Coupling of Receptor Conformation and Ligand Orientation Determine Graded Activity. Molecular Cell. [Link]

  • Perez-Nueno, V. I. (2011). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]

  • Kellogg, G. (2021). Computational Methods of Drug Discovery and Design. NIH Principles of Clinical Pharmacology Course. [Link]

  • Automated Topology Builder (ATB) and Repository. (n.d.). 3-Aminophenol. ATB. [Link]

  • Cerón-Carrasco, J. P., et al. (2016). Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal. [Link]

  • Sarkar, B. (2018). Orthometalated N-(Benzophenoxazine)-o-aminophenol: Phenolato versus Phenoxyl States. ACS Omega. [Link]

  • Talele, T. T. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. Journal of Medicinal Chemistry. [Link]

  • George, A., et al. (2010). Computational studies on the IR and NMR spectra of 2-aminophenol. ResearchGate. [Link]

  • Arshad, N., et al. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC. [Link]

  • Chemical Synthesis Database. (2025). 2-[1-(allylamino)-2-methylpropyl]phenol. Mol-Instincts. [Link]

  • Ghafourian, T. (2013). The Role of Functional Groups in Drug-Receptor Interactions. ResearchGate. [Link]

  • George, A., et al. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist. [Link]

  • Chemspace. (n.d.). 2-{[(2-amino-2-methylpropyl)amino]methyl}phenol. Chemspace. [Link]

  • NIST. (n.d.). Phenol, 2-(1-methylpropyl)-. NIST WebBook. [Link]

  • Delucca, M., et al. (2021). Steric effects of the isobutyl and adamantyl groups of agonists and inverse agonists. ResearchGate. [Link]

  • Page, M. (2026). Drug design principles - Stereoelectronics. University of Huddersfield. [Link]

  • Smith, J. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Pharmacology and Drug Development. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. [Link]

  • Leal, D., et al. (2017). Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. Semantic Scholar. [Link]

  • PubChem. (n.d.). Phenol, p-(2-amino-2-methylpropyl)-, hydrochloride. PubChem. [Link]

  • Kaczor, A. A., et al. (2021). Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. PMC. [Link]

  • Zhang, Y., et al. (2023). Receptor–Ligand Binding: Effect of Mechanical Factors. MDPI. [Link]

  • Goldstein, H. E. (1969). The effects of molecular structure on the thermochemical properties of phenolics and related polymers. NASA Technical Reports Server. [Link]

  • Sasiadek, M., et al. (1995). Comparative mutagenicity of 2-methylpropene (isobutene), its epoxide 2-methyl-1,2-epoxypropane and propylene oxide in the in vitro micronucleus test using human lymphocytes. PubMed. [Link]

  • Dunker, C., et al. (2025). Phenol (bio)isosteres in drug design and development. PubMed. [Link]

  • Jeon, H., et al. (2020). Dopaminergic Effects of Isobutyl Nitrite. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Chiral Aminoalkylphenol Derivatives

This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and analytical characterization of chiral aminoalkylphenol derivatives. Intended for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the synthesis, physicochemical properties, and analytical characterization of chiral aminoalkylphenol derivatives. Intended for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the critical aspects of these molecules, underpinned by established scientific principles and methodologies.

Introduction: The Significance of Chiral Aminoalkylphenol Derivatives

Chiral aminoalkylphenol derivatives represent a privileged scaffold in medicinal chemistry and asymmetric catalysis. The presence of a chiral center, typically on the alkyl chain connecting the amino and phenol moieties, imparts stereospecific properties that are crucial for their biological activity and catalytic efficacy.[1] The distinct three-dimensional arrangement of substituents around the chiral center allows for specific interactions with biological targets like enzymes and receptors, which are themselves chiral.[2] This stereoselectivity is a cornerstone of modern drug design, where the desired therapeutic effect is often associated with a single enantiomer, while the other may be inactive or even responsible for adverse effects.

The phenol and amino groups provide key functionalities for hydrogen bonding, salt formation, and further chemical modification, making these compounds versatile building blocks. Their physicochemical properties, such as acidity/basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding and controlling these properties is paramount for the successful development of new therapeutic agents and catalysts.

Synthesis of Enantiopure Aminoalkylphenol Derivatives

The synthesis of enantiomerically pure aminoalkylphenol derivatives is a key challenge that has been addressed through various stereoselective strategies. The choice of synthetic route often depends on the desired substitution pattern and the specific enantiomer required.

Asymmetric Synthesis Approaches

One of the most effective methods for synthesizing chiral aminoalkylphenols is through the asymmetric reduction of a corresponding α-aminoketone precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

A prominent example involves the use of chiral catalysts for the addition of organometallic reagents to aldehydes, followed by further functional group transformations. For instance, the enantioselective addition of dialkylzinc reagents to aldehydes in the presence of a chiral catalyst can yield a chiral secondary alcohol, which can then be converted to the corresponding aminoalkylphenol.[1]

Resolution of Racemic Mixtures

Another common approach is the resolution of a racemic mixture of aminoalkylphenols. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.

Core Physicochemical Properties

The interplay of the phenol, amino, and alkyl components, along with the stereochemistry, governs the overall physicochemical profile of these derivatives.

Acidity and Basicity (pKa)

The pKa values of chiral aminoalkylphenol derivatives are influenced by the electronic effects of substituents on the aromatic ring and the nature of the amino group. The phenolic hydroxyl group is weakly acidic, while the amino group is basic.

  • Phenolic pKa: Electron-withdrawing groups on the phenol ring will decrease the pKa of the hydroxyl group, making it more acidic. Conversely, electron-donating groups will increase the pKa.[3][4]

  • Amino pKa: The basicity of the amino group is influenced by the substitution on the nitrogen and the overall electronic environment.

The ionization state of the molecule at physiological pH (around 7.4) is a critical determinant of its biological activity and membrane permeability.

Lipophilicity (logP and logD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is crucial for drug absorption, distribution, metabolism, and excretion (ADME).[5]

  • logP: Represents the partition coefficient of the neutral form of the molecule.

  • logD: Represents the partition coefficient at a specific pH, taking into account the ionized and neutral forms. For ionizable molecules like aminoalkylphenols, logD is a more physiologically relevant parameter.[6]

The lipophilicity of chiral aminoalkylphenol derivatives can be modulated by introducing different substituents. For instance, increasing the length of the alkyl chain or adding lipophilic groups to the phenol ring will generally increase the logP value.

Solubility

Aqueous solubility is a key factor for drug delivery and bioavailability. The presence of both a polar amino group and a hydrogen-bond-donating phenol group can contribute to water solubility. However, the overall solubility is a balance between these polar features and the lipophilic character of the aromatic ring and alkyl chain. The ability to form salts at either the amino or phenolic group can be used to significantly enhance aqueous solubility.

Impact of Substituents

The strategic placement of substituents on the aromatic ring or the alkyl chain can fine-tune the physicochemical properties of chiral aminoalkylphenol derivatives.

Substituent EffectImpact on pKa (Phenol)Impact on logP
Electron-Withdrawing (e.g., -NO2, -CN) Decreases (more acidic)Generally increases
Electron-Donating (e.g., -OCH3, -CH3) Increases (less acidic)Generally increases
Halogens (e.g., -F, -Cl) Decreases (more acidic)Significantly increases
Increased Alkyl Chain Length Minimal effectIncreases

Table 1: General trends of substituent effects on the physicochemical properties of aminoalkylphenol derivatives.

Analytical Characterization

The comprehensive characterization of chiral aminoalkylphenol derivatives requires a suite of analytical techniques to confirm their structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds. 1H and 13C NMR provide detailed information about the carbon-hydrogen framework.

Protocol for Chiral Purity Determination by NMR:

A common method for determining the enantiomeric excess (ee) of a chiral amine is through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7][8][9]

Step-by-Step Methodology (using a Chiral Derivatizing Agent):

  • Sample Preparation: In an NMR tube, dissolve a known quantity of the chiral aminoalkylphenol derivative in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CDA: Add a stoichiometric equivalent of a chiral derivatizing agent (e.g., Mosher's acid chloride) to the NMR tube. The CDA will react with the amino group to form diastereomeric amides.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum of the resulting mixture.

  • Data Analysis: The two diastereomers will exhibit distinct signals for protons near the newly formed stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio and thus the enantiomeric excess can be calculated.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol for Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the analyte. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives).

  • Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve good separation and peak shape.

  • Sample Injection: Dissolve the sample in the mobile phase and inject it into the HPLC system.

  • Detection and Quantification: Use a suitable detector (e.g., UV-Vis) to monitor the elution of the enantiomers. The enantiomeric excess is determined from the relative peak areas of the two enantiomers.

Applications in Drug Development and Catalysis

The unique physicochemical properties of chiral aminoalkylphenol derivatives make them valuable in several scientific domains.

As Ligands in Asymmetric Catalysis

Enantiopure aminoalkylphenol derivatives are widely used as ligands in metal-catalyzed asymmetric reactions.[1] The ability of the amino and hydroxyl groups to coordinate to a metal center, combined with the steric influence of the chiral backbone, creates a chiral environment that can direct the stereochemical outcome of a reaction.

Chiral Shift Reagents and Sensors

As demonstrated in the literature, derivatives of chiral aminoalkylphenols can serve as effective chiral solvating agents (CSAs) or chiral sensors in NMR spectroscopy for the enantiodiscrimination of other chiral molecules, such as amino acids.[7] The non-covalent interactions between the chiral sensor and the enantiomers of an analyte lead to the formation of transient diastereomeric complexes, which can be distinguished by NMR.

Scaffolds for Bioactive Molecules

The aminoalkylphenol motif is present in a number of biologically active compounds. The ability to synthesize these molecules in an enantiomerically pure form is crucial for developing drugs with improved efficacy and reduced side effects. The physicochemical properties discussed in this guide are fundamental to their drug-like characteristics.

Conclusion

Chiral aminoalkylphenol derivatives are a class of compounds with significant potential in both medicinal chemistry and asymmetric catalysis. A thorough understanding of their physicochemical properties is essential for their rational design and application. The interplay between their stereochemistry and their acidic, basic, and lipophilic characteristics dictates their behavior in biological and chemical systems. The analytical techniques outlined in this guide provide the necessary tools for their comprehensive characterization, ensuring the quality and stereochemical integrity of these valuable molecules.

References

  • Seybold, P. G., & Gwin, C. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(5), 569-579. [Link]

  • Raffa, D., et al. (2024). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 29(6), 1349. [Link]

  • Seco, J. M., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 299. [Link]

  • Seybold, P. G., & Gwin, C. (2001). Substituent effects on the physical properties and pKa of phenol. ResearchGate. [Link]

  • Guinchard, X., et al. (2020). Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. ChemMedChem, 15(22), 2194-2204. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)phenol. PubChem. Retrieved from [Link]

  • Perez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(6), 933-937. [Link]

  • University of Birmingham. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • University of Strathclyde. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • Superchi, S., et al. (2009). Synthesis of enantiopure 2-(aminoalkyl)phenol derivatives and their application as catalysts in stereoselective reactions. Chirality, 21(1), 218-232. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • S, S., & V, R. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Research Journal of Pharmacy and Technology, 15(11), 5143-5147. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Role of (R)-2-(1-Amino-2-methylpropyl)phenol in Modern Enantioselective Pharmaceutical Synthesis

Introduction: The Imperative of Chirality in Drug Design In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dramatically alter its phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern drug development, chirality is a paramount consideration. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or, in some cases, contribute to undesirable side effects.[1][2] Consequently, the ability to synthesize a single, desired enantiomer—a process known as enantioselective synthesis—is a cornerstone of the pharmaceutical industry, ensuring greater drug efficacy and patient safety.[2][3]

Among the most robust and reliable strategies for achieving high enantioselectivity is the use of chiral auxiliaries.[4][5] A chiral auxiliary is a stereochemically pure compound that is temporarily attached to a non-chiral substrate. It acts as a "chiral director," guiding subsequent chemical transformations to occur with a strong preference for one stereochemical outcome.[4] After the key stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. This methodology is valued for its predictability, scalability, and the high levels of stereochemical purity it can achieve.[4][5]

This guide focuses on a highly effective chiral auxiliary, (R)-2-(1-Amino-2-methylpropyl)phenol . Derived from the readily available and inexpensive chiral pool amino acid, (R)-valine, this auxiliary provides a powerful platform for the asymmetric synthesis of complex chiral molecules, particularly α-substituted carboxylic acids, which are prevalent motifs in many pharmaceuticals.

The Auxiliary: (R)-2-(1-Amino-2-methylpropyl)phenol

(R)-2-(1-Amino-2-methylpropyl)phenol is a chiral amino alcohol. Its utility in asymmetric synthesis stems from its ability to react with acylating agents to form a rigid, six-membered heterocyclic intermediate, a chiral 1,3-oxazinan-2-one.

Mechanism of Stereochemical Control

The remarkable stereocontrol exerted by this auxiliary is a direct consequence of steric hindrance. Once the N-acylated oxazinanone is formed, deprotonation of the α-carbon with a strong, non-nucleophilic base generates a planar enolate. The bulky isopropyl group, originating from the valine backbone, effectively shields one face of this enolate. Consequently, an incoming electrophile is forced to approach from the opposite, less sterically encumbered face. This directed attack results in the formation of one diastereomer in significant excess.

Diagram: General Workflow for Asymmetric Alkylation

The following diagram outlines the typical sequence for using the auxiliary in the synthesis of an enantiomerically pure α-substituted carboxylic acid.

G cluster_prep Auxiliary Preparation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage & Recovery Aux (R)-2-(1-Amino-2- methylpropyl)phenol Oxazinanone Chiral N-Acyl Oxazinanone Aux->Oxazinanone Acyl Acyl Halide (e.g., Propanoyl Chloride) Acyl->Oxazinanone Base Strong Base (e.g., LDA, -78°C) Enolate Chelated (Z)-Enolate (Planar Intermediate) Oxazinanone->Enolate Key Stereochemical Step Base->Enolate Deprotonation Alkylated Alkylated Intermediate (High d.e.) Enolate->Alkylated Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated Cleavage Hydrolysis (e.g., LiOH/H₂O₂) Alkylated->Cleavage Product Enantiopure Carboxylic Acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for enantioselective synthesis.

Application Protocol 1: Asymmetric Alkylation

This protocol details a general procedure for the diastereoselective alkylation of an N-propanoyl oxazinanone derived from (R)-2-(1-amino-2-methylpropyl)phenol. Benzyl bromide is used as a model electrophile.

Objective: To synthesize a precursor to (S)-3-phenyl-2-methylpropanoic acid with high diastereoselectivity.

Materials:

  • N-Propanoyl oxazinanone derived from (R)-2-(1-amino-2-methylpropyl)phenol

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous, low-temperature reactions (Schlenk line, argon atmosphere)

Procedure:

  • Enolate Formation:

    • To an oven-dried, argon-flushed round-bottom flask, add the N-propanoyl oxazinanone (1.0 equiv).

    • Dissolve the solid in anhydrous THF (to a concentration of approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.05 equiv) dropwise via syringe over 10 minutes. The solution may turn yellow or orange.

    • Stir the mixture at -78 °C for 30 minutes.

    • Rationale: LDA is a strong, sterically hindered base that rapidly and quantitatively generates the kinetic (Z)-enolate.[6] The low temperature is critical to prevent side reactions and maintain the enolate's integrity.

  • Diastereoselective Alkylation:

    • To the cold enolate solution, add benzyl bromide (1.2 equiv) dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The rigid, chelated enolate structure, combined with the steric bulk of the isopropyl group, directs the incoming benzyl bromide to the opposite face, thereby creating the new stereocenter with high diastereoselectivity.[6]

  • Quenching and Workup:

    • Pour the reaction mixture into a flask containing saturated aqueous NH₄Cl solution at room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or capillary GC analysis.[6]

Diagram: Stereochemical Model of Alkylation

The high diastereoselectivity is explained by the following stereochemical model, which shows the transition state of the alkylation.

Caption: Stereochemical model for diastereoselective alkylation.

Application Protocol 2: Auxiliary Cleavage and Recovery

A key advantage of chiral auxiliaries is their facile removal to unveil the desired product. Mild hydrolytic conditions are used to prevent epimerization of the newly formed stereocenter.

Objective: To hydrolyze the alkylated oxazinanone, isolating the enantiomerically enriched carboxylic acid and recovering the chiral auxiliary.

Materials:

  • Purified alkylated oxazinanone from Protocol 1

  • Tetrahydrofuran (THF) and water

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Lithium hydroxide (LiOH), 1.0 M aqueous solution

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 1 M aqueous solution

Procedure:

  • Hydrolysis:

    • Dissolve the alkylated oxazinanone (1.0 equiv) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add the 30% H₂O₂ solution (4.0 equiv) followed by the 1.0 M LiOH solution (2.0 equiv).

    • Stir the mixture vigorously at 0 °C for 2-4 hours.

    • Rationale: The LiOH/H₂O₂ system generates a lithium hydroperoxide anion, which attacks the carbonyl carbon. The resulting intermediate readily collapses to release the carboxylate and the chiral auxiliary under mild conditions that preserve stereochemical integrity.

  • Product Isolation:

    • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

    • Extract the desired carboxylic acid product with dichloromethane (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by converting the acid to a diastereomeric derivative.

  • Auxiliary Recovery:

    • The acidic aqueous layer from the previous step contains the protonated chiral auxiliary.

    • Basify the aqueous layer to pH >12 with a strong base (e.g., 3 M NaOH).

    • Extract the deprotonated, now organic-soluble, auxiliary with ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to recover the (R)-2-(1-amino-2-methylpropyl)phenol, which can be reused after checking its purity.

Data Summary: Representative Alkylation Results

The following table summarizes typical results for asymmetric alkylations using valinol-derived oxazolidinone auxiliaries, which follow the same principles of stereocontrol.

Electrophile (R-X)BaseYield (%)Diastereomeric Ratio
Methyl IodideNaHMDS85-95%>95:5
Ethyl IodideLDA90-98%>97:3
Benzyl BromideLDA90-99%>99:1
Allyl BromideNaHMDS88-96%>98:2

Data are representative values compiled from foundational studies on analogous chiral auxiliaries.[6]

Conclusion

(R)-2-(1-Amino-2-methylpropyl)phenol stands as a highly effective and practical chiral auxiliary for the enantioselective synthesis of key pharmaceutical intermediates. Its derivation from an inexpensive natural amino acid, coupled with its ability to direct reactions with exceptional levels of stereocontrol, makes it a valuable tool for researchers in drug discovery and process development. The protocols outlined herein demonstrate a robust and reliable method for generating α-chiral carboxylic acids, showcasing the power of auxiliary-mediated synthesis to deliver enantiomerically pure compounds with high fidelity and efficiency.

References

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available from: [Link]

  • Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11:001. Available from: [Link]

  • ACS Publications. (2004). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Enantioselective synthesis. Available from: [Link]

  • PubMed. (2025). Asymmetric Synthesis and Bioactivity Evaluation of Chiral Oxazoline Skeleton Molecules. Available from: [Link]

  • Ghosh, A. K., et al. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry. Available from: [Link]

  • UBC Library Open Collections. (1987). Chiral oxazolines in asymmetric synthesis and studies on the development of organosilicon reagents. Available from: [Link]

  • ResearchGate. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]

  • PubMed. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents. Available from: [Link]

  • Central College Synaptic. (2019). Ibuprofen Synthesis. Available from: [Link]

  • National Institutes of Health. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. Available from: [Link]

  • National Institutes of Health. (2018). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. Available from: [Link]

  • National Institutes of Health. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Available from: [Link]

  • Royal Society of Chemistry. (2018). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. Available from: [Link]

  • ResearchGate. (2022). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Available from: [Link]

  • Google Patents. (1995). Preparation of S-Ibuprofen.
  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available from: [Link]

  • Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Available from: [Link]

  • ResearchGate. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. Available from: [Link]

  • University of York. (1981). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. Available from: [Link]

  • Chemical Synthesis Database. (2025). 2-(1-diethylamino-2-methylpropyl)phenol. Available from: [Link]

  • Royal Society of Chemistry. (2020). Catalytic asymmetric umpolung reactions of imines via 2-azaallyl anion intermediates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Harvard University. Asymmetric Alkylation of Enolates. Available from: [Link]

  • National Institutes of Health. (2015). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Available from: [Link]

  • ResearchGate. (2014). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available from: [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Available from: [Link]

  • National Institutes of Health. (2020). Enantioselective Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids for the Treatment of Alzheimer's Disease. Available from: [Link]

  • National Institutes of Health. (2020). Special Issue: Development of Asymmetric Synthesis. Available from: [Link]

  • MDPI. (2008). Asymmetric Biomimetic Oxidations of Phenols: The Mechanism of the Diastereo- and Enantioselective Synthesis of Thomasidioic Acid. Available from: [Link]

  • MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available from: [Link]

  • National Institutes of Health. (2022). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Available from: [Link]

  • MDPI. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Available from: [Link]

Sources

Application

Application Notes and Protocols: Immobilization of (R)-2-(1-Amino-2-methylpropyl)phenol on Solid Supports

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Imperative for Heterogenization of Chiral Catalysts (R)-2-(1-Amino-2-methylpropyl)phenol is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Heterogenization of Chiral Catalysts

(R)-2-(1-Amino-2-methylpropyl)phenol is a privileged chiral amino alcohol ligand, instrumental in a variety of asymmetric transformations. Its utility in homogeneous catalysis is well-established; however, challenges such as catalyst recovery, product purification, and catalyst reusability often hinder its application in large-scale industrial processes.[1] The immobilization of this and other homogeneous chiral catalysts onto solid supports, a process known as heterogenization, offers a compelling solution to these challenges.[2] By anchoring the chiral ligand to an insoluble matrix, we can facilitate easy separation of the catalyst from the reaction mixture, thereby streamlining downstream processing and enabling catalyst recycling.[3] This not only improves the economic viability of the process but also minimizes potential contamination of the final product with residual catalyst, a critical consideration in pharmaceutical manufacturing.

This guide provides a comprehensive overview of the key techniques for immobilizing (R)-2-(1-Amino-2-methylpropyl)phenol on various solid supports. We will delve into the underlying principles of each method, offer detailed, field-proven protocols, and discuss the critical characterization techniques required to validate the success of the immobilization process.

Strategic Considerations for Immobilization

The choice of immobilization strategy is paramount and is dictated by the nature of the solid support, the desired stability of the linkage, and the specific application of the heterogenized catalyst. Two primary approaches are generally considered: covalent attachment and non-covalent immobilization. Covalent immobilization involves the formation of a stable chemical bond between the ligand and the support, which significantly reduces the risk of catalyst leaching.[3] Non-covalent methods, such as adsorption or ionic bonding, offer milder immobilization conditions but may be more susceptible to leaching.[3][4]

Choosing the Right Solid Support

The solid support serves as the backbone for the immobilized catalyst and its properties can significantly influence the catalyst's performance. Key characteristics to consider include:

  • Surface Area and Porosity: A high surface area and appropriate pore size are crucial for maximizing ligand loading and ensuring accessibility of the active sites to reactants.[5] Materials like mesoporous silica (e.g., SBA-15, MCM-41) and macroporous polymers are often favored for this reason.[5][6][7]

  • Chemical and Thermal Stability: The support must be inert to the reaction conditions (solvents, reagents, temperature) to maintain its structural integrity throughout the catalytic cycles.

  • Functional Groups: The presence of suitable functional groups on the support's surface is essential for covalent attachment of the ligand. Common functional groups include silanols (-Si-OH) on silica and chloromethyl (-CH2Cl) or amino (-NH2) groups on polystyrene resins.

Support MaterialKey AdvantagesCommon Functionalization
Mesoporous Silica (e.g., SBA-15, MCM-41) High surface area, tunable pore size, good thermal and mechanical stability.[5][6]Silanol groups for reaction with silane coupling agents.
Polystyrene Resins (e.g., Merrifield resin) Swells in organic solvents, well-established chemistry for functionalization.[8]Chloromethyl, amino, or hydroxyl groups.
Magnetic Nanoparticles (e.g., Fe3O4@SiO2) Facile separation using an external magnetic field, high surface area.[9][10]Core-shell structure allows for surface functionalization similar to silica.

Covalent Immobilization Strategies

Covalent attachment provides a robust method for anchoring (R)-2-(1-Amino-2-methylpropyl)phenol, ensuring minimal leaching and enhanced catalyst longevity. The bifunctional nature of the ligand, possessing both a primary amine and a phenolic hydroxyl group, offers multiple avenues for covalent linkage.

Strategy 1: Linkage via the Amino Group

This approach leverages the nucleophilicity of the primary amine to form a stable bond with an electrophilic functional group on the support.

Workflow for Immobilization via the Amino Group

G Support Support with Electrophilic Group (e.g., Epoxy, Chloromethyl) Reaction Nucleophilic Substitution or Ring-Opening Support->Reaction Ligand (R)-2-(1-Amino-2-methylpropyl)phenol Ligand->Reaction Immobilized_Ligand Immobilized Ligand Reaction->Immobilized_Ligand Characterization Characterization (FTIR, Elemental Analysis) Immobilized_Ligand->Characterization

Caption: Covalent attachment via the ligand's amino group.

Protocol 1: Immobilization on Epoxy-Functionalized Silica

Epoxy-activated supports are highly effective for immobilizing amine-containing ligands through a nucleophilic ring-opening reaction, forming a stable amine linkage.[11][12]

Materials:

  • (R)-2-(1-Amino-2-methylpropyl)phenol

  • Epoxy-functionalized silica gel

  • Anhydrous toluene

  • Methanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Support Activation: Dry the epoxy-functionalized silica gel under vacuum at 100°C for 4 hours to remove any adsorbed water.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the dried epoxy-functionalized silica (1.0 g) in anhydrous toluene (20 mL).

  • Ligand Addition: Dissolve (R)-2-(1-Amino-2-methylpropyl)phenol (5-10 mol% excess relative to the epoxy groups on the silica) in a minimal amount of anhydrous toluene and add it to the silica suspension.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots of the supernatant and analyzing for the disappearance of the free ligand by TLC or HPLC.

  • Washing: After the reaction is complete, cool the mixture to room temperature and filter the solid material. Wash the immobilized ligand sequentially with toluene, methanol, and diethyl ether to remove any unreacted starting material and byproducts.

  • Drying: Dry the final product under vacuum at 60°C to a constant weight.

Strategy 2: Linkage via the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be utilized for immobilization through reactions such as etherification or esterification.

Protocol 2: Immobilization on Chloromethylated Polystyrene (Merrifield Resin)

This protocol describes the formation of an ether linkage between the phenolic oxygen of the ligand and the chloromethyl group of the resin.

Materials:

  • (R)-2-(1-Amino-2-methylpropyl)phenol

  • Chloromethylated polystyrene (Merrifield resin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Methanol, Dichloromethane (DCM)

  • Inert atmosphere

Procedure:

  • Resin Preparation: Swell the Merrifield resin (1.0 g) in anhydrous DMF (15 mL) for 1 hour in a round-bottom flask under an inert atmosphere.

  • Deprotonation of Ligand: In a separate flask, dissolve (R)-2-(1-Amino-2-methylpropyl)phenol (1.5 equivalents relative to the resin's functionalization) in anhydrous DMF. Add a non-nucleophilic base (e.g., NaH, 1.6 equivalents) portion-wise at 0°C and stir for 30 minutes at room temperature to form the phenoxide.

  • Coupling Reaction: Add the solution of the deprotonated ligand to the swollen resin suspension. Heat the reaction mixture to 60-80°C and stir for 24-48 hours.

  • Quenching and Washing: Cool the reaction to room temperature and cautiously quench any excess base with methanol. Filter the resin and wash it extensively with DMF, water, methanol, and DCM.

  • Drying: Dry the functionalized resin under vacuum to a constant weight.

Non-Covalent Immobilization

While covalent methods are often preferred for their robustness, non-covalent immobilization can be a simpler and milder alternative.[3]

Strategy 3: Ionic Bonding

This method involves creating an ionic interaction between the ligand and the support. For (R)-2-(1-Amino-2-methylpropyl)phenol, the amino group can be protonated to form a cationic species that can then be ionically bound to an anionic support.

Workflow for Ionic Immobilization

G Support Anionic Support (e.g., Sulfonated Resin) Interaction Ionic Exchange Support->Interaction Ligand Protonated (R)-2-(1-Amino-2-methylpropyl)phenol Ligand->Interaction Immobilized_Ligand Ionically Bound Ligand Interaction->Immobilized_Ligand Characterization Characterization (FTIR, Ion-Exchange Capacity) Immobilized_Ligand->Characterization

Caption: Immobilization via ionic interaction.

Protocol 3: Immobilization on a Sulfonated Polystyrene Resin

Materials:

  • (R)-2-(1-Amino-2-methylpropyl)phenol

  • Sulfonated polystyrene resin (e.g., Amberlyst-15)

  • Dilute acid (e.g., 0.1 M HCl)

  • Deionized water

  • Methanol

Procedure:

  • Resin Preparation: Wash the sulfonated polystyrene resin with deionized water and then with methanol to remove any impurities.

  • Ligand Protonation: Dissolve (R)-2-(1-Amino-2-methylpropyl)phenol in deionized water and adjust the pH to < 4 with dilute HCl to ensure complete protonation of the amino group.

  • Immobilization: Add the prepared resin to the acidic solution of the ligand. Stir the mixture at room temperature for 12-24 hours to allow for ion exchange.

  • Washing: Filter the resin and wash thoroughly with deionized water until the washings are neutral, followed by a final wash with methanol.

  • Drying: Dry the resin under vacuum.

Characterization of the Immobilized Ligand

Thorough characterization is essential to confirm the successful immobilization of the ligand and to quantify the ligand loading.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the presence of characteristic functional group vibrations of the ligand on the support. A shift in certain peaks can indicate covalent bond formation.[2]
Solid-State NMR Spectroscopy Provides detailed structural information about the immobilized species and its interaction with the support surface.
Elemental Analysis (C, H, N) Quantifies the amount of ligand loaded onto the support based on the nitrogen content.
Thermogravimetric Analysis (TGA) Determines the weight loss corresponding to the organic ligand, allowing for the calculation of ligand loading.
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that can confirm the elemental composition and chemical state of the elements on the support's surface.

Conclusion

The immobilization of (R)-2-(1-Amino-2-methylpropyl)phenol on solid supports is a powerful strategy to enhance its utility in asymmetric catalysis. The choice of immobilization technique and solid support should be carefully considered based on the specific requirements of the catalytic reaction. The protocols provided herein offer a starting point for researchers to develop robust and recyclable heterogeneous catalysts. Meticulous characterization is crucial to ensure the integrity and performance of the immobilized system. The successful implementation of these techniques can lead to more sustainable and economically viable chemical processes.

References

  • Canali, L., & Sherrington, D. C. (1999). Immobilised chiral catalysts for enantioselective heterogeneous catalysis. Chemical Society Reviews, 28(5), 317-327.
  • Pu, L. (2004). The study of chiral catalysts on solid supports. Chemical Reviews, 104(1), 321-362.
  • Song, C. E., & Lee, S. (2002). Supported chiral catalysts on inorganic materials. Chemical Reviews, 102(10), 3495-3524.
  • McNulty, J., & Nair, J. J. (2007). Covalent Immobilization of Chiral Ligands: Application to Enantioselective Phenylation of Aldehydes. The Journal of Organic Chemistry, 72(7), 2460-2468.
  • Fan, Q. H., Li, Y. M., & Chan, A. S. (2002). Recoverable catalysts for asymmetric synthesis. Chemical Reviews, 102(10), 3385-3466.
  • Thomas, J. M., & Raja, R. (2008). The materials chemistry of heterogeneous catalysts.
  • Mateo, C., Palomo, J. M., Fernandez-Lorente, G., Guisan, J. M., & Fernandez-Lafuente, R. (2007). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 40(6), 1451-1463.
  • Corma, A., & García, H. (2003). Supported gold nanoparticles as catalysts for organic reactions. Chemical Society Reviews, 32(6), 353-363.
  • Ding, K., Uozumi, Y., & Lin, G. Q. (Eds.). (2010).
  • Sheldon, R. A. (2001). Catalytic reactions in ionic liquids.
  • Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., ... & Storer, R. I. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
  • Bayramoglu, G., & Arica, M. Y. (2013). Immobilization of tyrosinase on diatom biosilica particles modified with 3-aminopropyl triethoxysilane and its application for degradation of phenolic compounds.
  • An, D., & Su, D. S. (2012). Magnetic nanoparticles in heterogeneous catalysis. Dalton Transactions, 41(20), 6063-6072.
  • Abecassis, B., Bouzigues, C., & Vayssieres, L. (2009). Magnetic nanoparticles for biomedical applications.

Sources

Method

Application Notes and Protocols for the Derivatization of (R)-2-(1-Amino-2-methylpropyl)phenol in Drug Discovery

Introduction: The Strategic Value of the (R)-2-(1-Amino-2-methylpropyl)phenol Scaffold In the landscape of medicinal chemistry, the discovery of novel molecular entities with therapeutic potential is an ongoing endeavor....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the (R)-2-(1-Amino-2-methylpropyl)phenol Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular entities with therapeutic potential is an ongoing endeavor. The (R)-2-(1-amino-2-methylpropyl)phenol scaffold represents a valuable and versatile building block for the synthesis of diverse compound libraries.[1] Its structural features—a chiral aminophenol with a sterically defined side chain—offer multiple points for chemical modification, enabling the exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Derivatives of aminophenols are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and central nervous system effects.[1][2] This document provides a comprehensive guide to the strategic derivatization of (R)-2-(1-amino-2-methylpropyl)phenol, offering detailed protocols and the underlying chemical rationale for key transformations.

Core Derivatization Strategies

The chemical architecture of (R)-2-(1-amino-2-methylpropyl)phenol presents three primary sites for derivatization: the primary amino group, the phenolic hydroxyl group, and the aromatic ring. Selective modification at each of these positions allows for a systematic investigation of structure-activity relationships (SAR).

dot```dot graph Derivatization_Strategies { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="(R)-2-(1-Amino-2-methylpropyl)phenol", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

N_Acyl [label="N-Acylation", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2!"]; N_Alkyl [label="N-Alkylation\n(Reductive Amination)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-2!"]; O_Alkyl [label="O-Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,2!"]; Aromatic_Mod [label="Aromatic Ring\nModification", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-2!"];

A -> N_Acyl [label="Amine Reactivity"]; A -> N_Alkyl [label="Amine Reactivity"]; A -> O_Alkyl [label="Phenol Reactivity"]; A -> Aromatic_Mod [label="Aromatic Reactivity"]; }

Caption: Workflow for selective N-alkylation via reductive amination. [3]

Protocol 2: Selective N-Alkylation via Reductive Amination

This protocol details the one-pot N-alkylation of (R)-2-(1-amino-2-methylpropyl)phenol with an aldehyde.

Materials:

  • (R)-2-(1-Amino-2-methylpropyl)phenol (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Water (H₂O)

  • Ethyl acetate or Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve (R)-2-(1-amino-2-methylpropyl)phenol (1.0 eq) in methanol with stirring. [3]2. To this solution, add the corresponding aldehyde (1.0 eq).

  • Continue stirring the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate. [4]4. Cool the reaction mixture in an ice bath.

  • Carefully add sodium borohydride (2.0 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction for an additional 1-2 hours at room temperature. [4]7. Pour the reaction mixture into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [4]9. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-alkylated aminophenol by column chromatography.

ParameterReagent/ConditionRationale
Solvent MethanolEffectively dissolves both reactants and the reducing agent.
Imine Formation AldehydeCondenses with the primary amine to form the imine.
Reducing Agent Sodium borohydride (NaBH₄)Selectively reduces the imine in the presence of the aromatic ring. [5]
Reaction Type One-potImproves efficiency by avoiding isolation of the imine intermediate. [4]

O-Alkylation: Exploring Ether Derivatives

Selective O-alkylation requires temporary protection of the more nucleophilic amino group. A common and efficient strategy involves the formation of a transient imine with benzaldehyde, which masks the amine functionality. [4][6]Subsequent alkylation of the phenolic hydroxyl group followed by hydrolysis of the imine affords the desired O-alkylated product. [4]

Protocol 3: Selective O-Alkylation via Amine Protection

This protocol outlines a three-step, one-pot procedure for the selective O-alkylation of (R)-2-(1-amino-2-methylpropyl)phenol.

Materials:

  • (R)-2-(1-Amino-2-methylpropyl)phenol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Methanol (for imine formation)

  • Acetone (for alkylation)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0 eq)

  • Hydrochloric acid (2 M)

Procedure:

  • Amine Protection: Dissolve (R)-2-(1-amino-2-methylpropyl)phenol (1.0 eq) in methanol and add benzaldehyde (1.0 eq). Stir for 1 hour at room temperature. Remove the solvent in vacuo to obtain the crude N-benzylideneaminophenol. [4]2. Alkylation: Dissolve the crude imine in acetone, add K₂CO₃ (2.0 eq) and the alkyl halide (1.0 eq). Reflux the mixture for 20 hours or until TLC indicates completion. [4]3. Deprotection: After cooling, filter off the K₂CO₃. Concentrate the filtrate and add 2 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the solution with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

StepKey ReagentPurpose
1. Protection BenzaldehydeForms a reversible imine to protect the amino group. [6]
2. Alkylation K₂CO₃ / Alkyl halideDeprotonates the phenol for nucleophilic attack on the alkyl halide. [4]
3. Deprotection 2 M HClHydrolyzes the imine to regenerate the primary amine. [4]

Aromatic Ring Functionalization: Advanced Scaffolding

Modification of the aromatic ring opens up avenues for creating novel derivatives with unique properties. Two powerful, albeit more complex, methods are the Buchwald-Hartwig amination for C-N bond formation and the Pictet-Spengler reaction for the construction of fused heterocyclic systems.

Conceptual Application 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. [7][8]To apply this to our scaffold, one would first need to introduce a halogen (e.g., bromine or iodine) onto the aromatic ring of a protected derivative of (R)-2-(1-amino-2-methylpropyl)phenol. This halogenated intermediate could then be coupled with a wide variety of primary or secondary amines to introduce diverse substituents at the aromatic core. The choice of palladium catalyst and ligand is crucial and substrate-dependent. [7]

Conceptual Application 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or related heterocyclic system. [9][10]While our starting material is not a β-arylethylamine, derivatization of the amino group to introduce a β-phenylethyl substituent could create a suitable precursor for an intramolecular Pictet-Spengler reaction, leading to novel, rigid, tricyclic scaffolds. This reaction is a cornerstone in the synthesis of many alkaloids and other biologically active compounds. [10][11]

Conclusion

The derivatization of (R)-2-(1-amino-2-methylpropyl)phenol offers a rich field of exploration for drug discovery. The protocols and strategies outlined in this document provide a robust framework for the synthesis of diverse libraries of compounds. By systematically modifying the N-acyl, N-alkyl, O-alkyl, and aromatic functionalities, researchers can fine-tune the physicochemical and pharmacological properties of this promising scaffold, paving the way for the identification of new therapeutic agents.

References

  • Selective alkylation of aminophenols. (2010). ARKIVOC, 2010(9), 293-299.
  • Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol. (2025). BenchChem.
  • Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. (2025). BenchChem.
  • Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. (2025). BenchChem.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Selective alkylation of aminophenols. (2026). ResearchGate. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • A Simple Preparation of O-Substituted o-Aminophenols. (1994).
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (n.d.). PMC. Available from: [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2018). MDPI. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • 2-Aminophenol derivatives and process for their preparation. (n.d.). Google Patents.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (n.d.). ScienceDirect. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Catalytic Turnover with (R)-2-(1-Amino-2-methylpropyl)phenol Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-(1-amino-2-methylpropyl)phenol and its derivatives in catalytic applications. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-(1-amino-2-methylpropyl)phenol and its derivatives in catalytic applications. This guide is designed to provide in-depth, experience-based insights into overcoming common challenges, particularly the issue of low catalytic turnover. By understanding the underlying causes and implementing targeted troubleshooting strategies, you can significantly enhance the efficiency and success of your reactions.

Chiral amino alcohol compounds, such as (R)-2-(1-amino-2-methylpropyl)phenol, are foundational to modern asymmetric synthesis.[1] Their versatility stems from their ability to act as ligands for transition metals, as organocatalysts, or as chiral auxiliaries.[1] This guide focuses on their role as ligands in transition metal catalysis, a field where they have a substantial and growing impact.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My catalytic reaction is showing a low turnover number (TON). What are the primary factors I should investigate?

A low Turnover Number (TON), which represents the number of substrate molecules converted by a single catalyst molecule before deactivation, is a frequent challenge in catalysis.[3] It directly impacts the efficiency and cost-effectiveness of a synthetic route. Several factors can contribute to a low TON, and a systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Catalyst Activity and Deactivation: The catalyst may possess inherently low activity or be deactivating prematurely under the reaction conditions.[4][5] Catalyst deactivation is a primary challenge in catalysis, impacting performance and efficiency.[6]

  • Sub-optimal Reaction Conditions: Parameters such as temperature, pressure, solvent, and reactant concentrations may not be ideal for the specific catalytic transformation.[5]

  • Purity of Reagents and Solvents: Impurities can act as catalyst poisons, significantly diminishing activity.[3]

Troubleshooting Workflow:

To systematically address a low TON, consider the following experimental workflow:

G cluster_0 Initial Observation: Low TON cluster_1 Troubleshooting Steps cluster_2 Outcome A Low Turnover Number (TON) Observed B Verify Reagent & Solvent Purity A->B Start Here C Optimize Reaction Conditions (Temperature, Pressure, Concentration) B->C If purity is confirmed F Improved TON B->F Impurity Identified & Removed D Investigate Catalyst Deactivation C->D If optimization yields minor improvement C->F Successful Optimization E Screen Ligand & Metal Precursor Variants D->E If deactivation is suspected D->F Deactivation Pathway Mitigated E->F

Caption: A decision-making flowchart for troubleshooting low TON.

Question 2: I suspect catalyst deactivation. What are the common deactivation pathways for metal complexes with aminophenol-type ligands, and how can I mitigate them?

Catalyst deactivation can occur through various mechanisms, including poisoning, thermal degradation, and the formation of inactive species.[6][7] For metal complexes with (R)-2-(1-amino-2-methylpropyl)phenol ligands, several specific pathways should be considered.

Common Deactivation Pathways:

  • Oxidative Deactivation: Many transition metal catalysts are sensitive to oxygen.[3] Accidental introduction of air into the reaction vessel can lead to the oxidation of the metal center, rendering the catalyst inactive.

  • Ligand Dissociation or Decomposition: The bond between the metal and the aminophenol ligand may be labile under certain conditions. Ligand dissociation or decomposition can lead to the formation of less active or inactive catalytic species.

  • Formation of Bridged Dimers or Aggregates: In some cases, catalyst molecules can react with each other to form inactive dimers or larger aggregates. This is particularly relevant at high catalyst concentrations.

  • Substrate or Product Inhibition: The substrate or product of the reaction can sometimes coordinate to the metal center in a way that inhibits further catalytic cycles.

Mitigation Strategies:

Deactivation PathwayMitigation Strategy
Oxidative Deactivation Maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and execution. Use degassed solvents.[3]
Ligand Dissociation Consider using a ligand with stronger binding properties or modify the reaction conditions (e.g., lower temperature) to favor the stability of the metal-ligand complex.
Formation of Inactive Aggregates Run the reaction at a lower catalyst concentration. Screen different solvents that may better solvate the catalyst and prevent aggregation.
Substrate/Product Inhibition If suspected, conduct kinetic studies to confirm inhibition. If confirmed, process modifications such as gradual substrate addition may be necessary.

Experimental Protocol: Inert Atmosphere Technique

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with a condenser) while hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen).

  • Purging: Subject the reaction vessel to at least three cycles of vacuum followed by backfilling with the inert gas.

  • Reagent Transfer: Transfer all reagents and solvents to the reaction vessel using gas-tight syringes or cannulas under a positive pressure of inert gas.

  • Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. If sampling is required, use a syringe and immediately purge the headspace with inert gas.

Question 3: How do I select the optimal solvent and base for my catalytic reaction?

The choice of solvent and base can have a profound impact on both the activity and selectivity of a catalytic reaction.[3][8]

Solvent Selection:

The solvent plays a critical role in dissolving reactants and stabilizing the catalytic species.[3]

  • Polarity and Coordinating Ability: The polarity of the solvent can influence the solubility of the reactants and the stability of charged intermediates in the catalytic cycle. Coordinating solvents can sometimes compete with the substrate for binding to the metal center, which can be detrimental.[5] A screening of solvents with varying properties is often necessary.

  • Protic vs. Aprotic Solvents: Protic solvents, such as alcohols, can participate in the reaction mechanism, for example, by acting as a proton source in asymmetric transfer hydrogenation.[1] In other reactions, aprotic solvents may be preferred to avoid unwanted side reactions.

Base Selection:

The base is often crucial for generating the active catalytic species or for deprotonating a substrate.[3]

  • Strength and Steric Hindrance: The strength of the base (pKa of its conjugate acid) must be sufficient to perform its intended role without causing side reactions. Sterically hindered bases may be necessary to avoid coordination to the metal center.

  • Counter-ion Effects: The nature of the counter-ion of the base can also influence the reaction outcome.

Systematic Screening Protocol:

A high-throughput screening approach can efficiently identify the optimal solvent and base.

G A Start: Define Reaction Substrate, Ligand, Metal Precursor B Solvent Screening Array of Solvents (e.g., Toluene, THF, Dichloromethane, Ethanol) A->B C Base Screening Array of Bases (e.g., K2CO3, Cs2CO3, t-BuOK, DBU) B->C D Analysis LC-MS or GC-MS for Conversion & Yield Chiral HPLC for Enantioselectivity C->D E Optimal Conditions Identified D->E

Caption: A streamlined workflow for high-throughput screening of solvents and bases.

Question 4: I am observing low enantioselectivity. What are the likely causes and how can I improve it?

Low enantioselectivity (ee) indicates that the chiral catalyst is not effectively discriminating between the two enantiotopic faces of the prochiral substrate.

Potential Causes for Low Enantioselectivity:

  • Mismatched Ligand and Metal: The combination of a specific (R)-2-(1-amino-2-methylpropyl)phenol ligand and a particular metal precursor may not form a well-defined and effective chiral pocket.

  • Unfavorable Reaction Temperature: Temperature can significantly influence the energy difference between the diastereomeric transition states that lead to the two enantiomers.[3] Generally, lower temperatures favor higher enantioselectivity.

  • Interference from a "Background" or Uncatalyzed Reaction: If the uncatalyzed reaction is fast, it will produce a racemic product, thus lowering the overall ee.

  • Racemization of the Product: The product itself might be racemizing under the reaction conditions.

Strategies for Improving Enantioselectivity:

StrategyExperimental Approach
Optimize Reaction Temperature Screen a range of temperatures, starting from room temperature and decreasing in increments (e.g., 0 °C, -20 °C, -40 °C).
Vary the Ligand Structure If possible, synthesize and screen derivatives of (R)-2-(1-amino-2-methylpropyl)phenol with different steric or electronic properties.
Screen Different Metal Precursors The choice of metal and its oxidation state can dramatically affect the geometry of the active catalyst and, consequently, the enantioselectivity.
Check for Background Reaction Run a control experiment without the catalyst to determine the rate of the uncatalyzed reaction.
Assess Product Stability Subject the enantiomerically enriched product to the reaction conditions (without the substrate) to check for racemization.

References

  • Strategies to improve catalyst turnover number with (S)-Tol-SDP - Benchchem. (n.d.).
  • mechanism of action of amino alcohol compounds in synthesis - Benchchem. (n.d.).
  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes - Der Pharma Chemica. (2026, February 24).
  • troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols - Benchchem. (n.d.).
  • Optimization of the Reaction Conditions | Download Scientific Diagram - ResearchGate. (n.d.).
  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC. (n.d.).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC. (2025, September 20).
  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides - MDPI. (2024, November 12).
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing). (n.d.).
  • Catalyst Deactivation: Mechanisms, Stability by Design, and Pathways to Machine-Learned Models | Institute of Energy and the Environment. (2026, March 19).
  • Optimizing reaction conditions for catalytic applications of its metal complexes - Benchchem. (n.d.).
  • Heterogeneous Chiral Copper Complexes of Amino Alcohol for Asymmetric Nitroaldol Reaction | The Journal of Organic Chemistry - ACS Publications. (2010, August 19).

Sources

Optimization

Purification and recrystallization methods for (R)-2-(1-Amino-2-methylpropyl)phenol

Technical Support Center: (R)-2-(1-Amino-2-methylpropyl)phenol Welcome to the technical support guide for the purification and recrystallization of (R)-2-(1-Amino-2-methylpropyl)phenol. This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-2-(1-Amino-2-methylpropyl)phenol

Welcome to the technical support guide for the purification and recrystallization of (R)-2-(1-Amino-2-methylpropyl)phenol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification process with confidence.

Understanding the Molecule: Key Purification Challenges

(R)-2-(1-Amino-2-methylpropyl)phenol is a chiral molecule featuring both a basic amino group and an acidic phenolic hydroxyl group on an aromatic ring. This amphoteric nature, combined with its specific stereochemistry, presents a unique set of purification challenges.

  • Potential Impurities : The purity of your final product is dictated by the impurities you successfully remove. Depending on the synthetic route, common impurities may include:

    • Starting Materials : Unreacted precursors from the synthesis.

    • Regioisomers : Such as 4-(1-Amino-2-methylpropyl)phenol, which can be difficult to separate due to similar physical properties.[1]

    • Enantiomeric Impurity : The corresponding (S)-enantiomer, which must be controlled for pharmaceutical applications where stereochemistry is critical.[2]

    • Oxidation Products : Phenols are susceptible to oxidation, leading to colored impurities (often quinone-like structures).

    • Process-Related Impurities : By-products from side reactions that occurred during synthesis.[3]

  • Chiral Integrity : The primary goal is not just chemical purity but also enantiomeric purity. The purification method must be carefully selected to isolate the desired (R)-enantiomer without causing racemization.

Purification & Recrystallization Workflow

The general strategy involves an initial bulk purification to remove major impurities, followed by a fine-tuning step to achieve high chemical and enantiomeric purity.

G cluster_0 Purification Strategy crude Crude (R)-2-(1-Amino-2-methylpropyl)phenol acid_base Acid-Base Extraction (Optional, for removing non-basic/ non-acidic impurities) crude->acid_base recrystallization Recrystallization (Primary Purification) acid_base->recrystallization analysis1 Purity & Enantiomeric Excess (ee) Check (e.g., HPLC, NMR) recrystallization->analysis1 analysis1->recrystallization Re-work Needed final_product Pure (R)-Product (>99% purity, >99% ee) analysis1->final_product Meets Specs

Caption: General purification workflow for (R)-2-(1-Amino-2-methylpropyl)phenol.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from a Single Solvent System

Recrystallization is effective for removing impurities with different solubility profiles than the target compound. The key is selecting a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Rationale for Solvent Choice: Due to the molecule's polar functional groups and nonpolar backbone, polar protic solvents or mixtures are often a good starting point. Alcohols like isopropanol or ethanol are common choices for similar aminophenol compounds.[4]

Step-by-Step Methodology:

  • Solvent Screening (Microscale):

    • In separate small test tubes, place ~20 mg of your crude material.

    • Add a few drops of a test solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene, or a mixture like ethanol/water).

    • Observe solubility at room temperature. A good solvent will not dissolve the compound well.

    • Gently heat the mixture. A suitable solvent will fully dissolve the compound upon heating.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent system.

  • Bulk Recrystallization:

    • Place the crude (R)-2-(1-Amino-2-methylpropyl)phenol into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a stirring hotplate). Continue adding solvent until the compound just dissolves completely.

    • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated carbon and heat for another 5-10 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is critical and must be done quickly to prevent premature crystallization in the funnel.[5]

    • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Complete Precipitation: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

    • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Diastereomeric Salt Resolution

If your starting material is a racemic or enantiomerically-impure mixture, diastereomeric resolution is a powerful classical method to isolate the desired (R)-enantiomer.[2] This process involves reacting the amine with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Choosing a Resolving Agent: For a basic amine, a chiral acid is used. L-(+)-Tartaric acid is a common and effective choice.[2]

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the racemic or impure amine in a suitable solvent (e.g., methanol or ethanol) and heat gently.

    • In a separate flask, dissolve approximately 0.5 molar equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating if necessary. Using 0.5 equivalents ensures that only one enantiomer preferentially crystallizes as a salt.

    • Slowly add the warm acid solution to the amine solution with constant stirring.

  • Diastereomeric Crystallization:

    • Allow the mixture to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.

    • Cool further in an ice bath to maximize the yield of the less soluble salt.

  • Isolation:

    • Collect the crystals by vacuum filtration. This solid is the diastereomeric salt of one enantiomer (e.g., (R)-amine • (L)-tartrate).

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Adjust the pH to >10 by adding a base (e.g., 2M NaOH or ammonium hydroxide) dropwise. This neutralizes the tartaric acid and deprotonates the amine, causing the free (R)-2-(1-Amino-2-methylpropyl)phenol to precipitate.[2]

    • Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically-enriched free amine.

    • This product can then be further purified by recrystallization as described in Protocol 1.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

G start Problem During Recrystallization oiling_out Compound 'oils out' instead of crystallizing? start->oiling_out no_crystals No crystals form upon cooling? start->no_crystals low_yield Yield is very low? start->low_yield sol_oil1 Solution is too concentrated. Add more solvent and reheat. oiling_out->sol_oil1 sol_oil2 Cooling too rapidly. Allow for slower cooling. oiling_out->sol_oil2 sol_oil3 Insoluble impurity present. Re-dissolve, hot filter, and retry. oiling_out->sol_oil3 sol_nocrys1 Solution is too dilute. Evaporate some solvent and re-cool. no_crystals->sol_nocrys1 sol_nocrys2 Supersaturation. Scratch inside of flask or add a seed crystal. no_crystals->sol_nocrys2 sol_nocrys3 Wrong solvent. Try a less polar solvent or a co-solvent system. no_crystals->sol_nocrys3 sol_lowyield1 Too much solvent was used. Concentrate the mother liquor to recover more product. low_yield->sol_lowyield1 sol_lowyield2 Premature crystallization during hot filtration. Ensure funnel is pre-heated. low_yield->sol_lowyield2 sol_lowyield3 Compound has significant solubility even when cold. Use a co-solvent (anti-solvent) or cool to a lower temperature. low_yield->sol_lowyield3

Caption: Troubleshooting common recrystallization problems.

Q: My purified material is still colored. What should I do?

A: Colored impurities are often highly polar oxidation products. A second recrystallization including a treatment with activated carbon (charcoal) is highly effective. Use about 1-2% of activated carbon by weight relative to your compound. Add it to the hot solution just before filtration. Be aware that carbon can adsorb some of your product, potentially lowering the yield slightly.

Q: How do I confirm the chemical purity and structure of my final product?

A: Standard analytical techniques are required.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

Q: What is the best way to determine the enantiomeric purity (enantiomeric excess, ee)?

A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[6] Polysaccharide-based columns are often effective for this class of compounds.[2] You will need to develop a method that provides baseline separation of the (R) and (S) enantiomers. The relative peak areas will give you a precise measurement of the enantiomeric excess.

Q: My compound is an amorphous solid or oil and won't crystallize from any single solvent. What are my options?

A: This is a common challenge. Here are several strategies to try:

  • Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Convert to a Salt: Sometimes, the salt form of a compound has better crystalline properties than the freebase. React your amine with an acid (like HCl or H₂SO₄) and attempt to recrystallize the resulting salt.

  • Column Chromatography: If all else fails, purification by silica gel chromatography can be used to remove impurities. A solvent system such as dichloromethane with a small percentage of methanol and a trace of ammonia (to prevent the amine from streaking on the acidic silica) may be effective.[7]

Q: What safety precautions should I take?

A: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phenolic compounds can be skin irritants, and organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for all chemicals used.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale/Comments
Recrystallization Solvent Isopropanol, Ethanol, AcetonitrileGood balance of polarity; proven for similar structures.[4]
Activated Carbon Usage 1-2% by weightFor removal of colored, highly polar impurities.
Diastereomeric Resolution Agent L-(+)-Tartaric AcidCommercially available, inexpensive, and effective chiral acid.[2]
Base for Amine Liberation 2M NaOH or NH₄OH (aq)Sufficiently basic to deprotonate the ammonium salt to pH >10.
Analytical Technique (ee) Chiral HPLCProvides the most accurate and reliable measure of enantiomeric purity.[6]

References

  • Google Patents. Purification of Phenol.
  • EPO. 3-(3-DIMETHYLAMINO-1-ETHYL-2-METHYLPROPYL)-PHENOL HYDROCHLORIDE FOR USE AS ACTIVE INGREDIENT IN. Available at: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • US EPA. Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Available at: [Link]

  • NIST WebBook. Phenol, 2-(1-methylpropyl)-. Available at: [Link]

  • PubChem. 2-Amino-2-methyl-1-propanol. Available at: [Link]

  • NextSDS. 4-(2-AMINO-2-METHYLPROPYL) PHENOL ACETIC ACID — Chemical Substance Information. Available at: [Link]

  • MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Available at: [Link]

  • Google Patents. Purification of methyl-para-amino phenol.
  • Chemical Communications (RSC Publishing). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Available at: [Link]

  • ResearchGate. 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan | Request PDF. Available at: [Link]

  • BVL. Product chemistry - Relevant impurities of technical active substances. Available at: [Link]

  • SlidePlayer. Phenol Synthesis Part II. Available at: [Link]

  • CHOSUN. Untitled. Available at: [Link]

  • Google Patents. Process for the preparation of 2-amino-5-alkyl-phenols.
  • European Patent Office. Process for purifying phenol. Available at: [Link]

  • PubChem. 2-(Aminomethyl)phenol. Available at: [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link]

  • The Dow Chemical Company. Petition to Exempt 2-Amino-2-Methyl-1-Propanol CAS No. 124-68-5 From Regulation As A Volatile Organic. Available at: [Link]

  • Google Patents. Method for crystallization of amino acids.
  • European Patent Office. Process for producing aminophenols. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of (R)-2-(1-Amino-2-methylpropyl)phenol in Aqueous Media

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for (R)-2-(1-Amino-2-methylpropyl)phenol. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for (R)-2-(1-Amino-2-methylpropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when using this catalyst in aqueous environments: degradation. As a potent chiral ligand and catalyst, maintaining its structural integrity is paramount for reproducible and efficient synthesis. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions, grounded in established chemical principles.

The core instability of (R)-2-(1-Amino-2-methylpropyl)phenol arises from its ortho-aminophenol moiety, which is highly susceptible to oxidation, especially in aqueous solutions.[1][2] This process leads to the formation of colored, catalytically inactive species, compromising experimental outcomes. The strategies outlined below are designed to mitigate these degradation pathways.

Section 1: Understanding the Degradation Pathway

The primary mechanism of degradation for aminophenols in the presence of oxygen is oxidation.[1][2] The process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, elevated pH, high temperatures, and the presence of trace metal ions.[1][2] The phenolic hydroxyl group can be deprotonated, particularly under alkaline conditions, making the aromatic ring more electron-rich and thus more susceptible to oxidation. The initial oxidation product is typically a quinone-imine intermediate, which is highly colored and can subsequently polymerize to form dark, insoluble materials, leading to a visible discoloration of the solution and a loss of catalytic activity.[1]

cluster_main Catalyst Degradation Pathway cluster_factors Accelerating Factors CAT (R)-2-(1-Amino-2-methylpropyl)phenol (Active Catalyst) QI Quinone-imine Intermediate (Highly Colored) CAT->QI Oxidation POLY Inactive Polymeric Products (Dark Precipitate) QI->POLY Polymerization O2 O₂ (Air) O2->CAT promote LIGHT Light (UV) LIGHT->CAT promote METAL Metal Ions (e.g., Cu²⁺) METAL->CAT promote PH High pH PH->CAT promote TEMP High Temperature TEMP->CAT promote

Caption: Primary oxidative degradation pathway for the catalyst.

Section 2: Troubleshooting Guide

This section addresses common issues observed during experiments.

❓ Issue 1: My freshly prepared catalyst solution is rapidly turning yellow, brown, or purple.

  • Causality: This is the most common indicator of oxidative degradation.[1][2] The color change is due to the formation of quinone-imine intermediates and their subsequent polymerization products.[1] This process begins immediately upon exposure of the aminophenol to atmospheric oxygen in a solution.

  • Immediate Solution:

    • Stop the Experiment: If reproducible results are critical, using a discolored solution is not recommended as the catalyst concentration and activity are compromised.

    • Prepare a Fresh Solution: Discard the discolored solution and prepare a new one following the preventative protocols outlined in Section 3.

  • Root Cause Analysis & Prevention:

    • Dissolved Oxygen: The solvent was likely not deoxygenated. Atmospheric oxygen dissolved in the aqueous media is the primary culprit.[2] Fix: Implement solvent deoxygenation (sparging) as described in Protocol 1 .

    • Headspace Oxygen: The vial or flask containing the solution likely had an air headspace. Fix: Always flush the headspace of your container with an inert gas (Nitrogen or Argon) before sealing.[2]

    • Metal Ion Contamination: Trace metal ions, particularly copper (Cu²⁺), from glassware or reagents can catalyze the oxidation.[1] Fix: Use high-purity solvents and acid-wash glassware. If contamination is suspected, consider adding a chelating agent like EDTA (0.1-0.5 mM), but first verify its compatibility with your reaction chemistry.

❓ Issue 2: My reaction is sluggish or fails to reach completion, even with a colorless catalyst solution.

  • Causality: While significant color change is a clear sign of degradation, a loss of catalytic activity can occur even with minimal visible change. This indicates a lower level of oxidation or the formation of less colored, but still inactive, species.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Ensure all other reagents and starting materials are pure and used in the correct stoichiometry.

    • Run a Control: Prepare a fresh catalyst solution under strictly anaerobic conditions (Protocol 2 ) and repeat the reaction. If the reaction proceeds as expected, catalyst degradation was the likely cause of the initial failure.

    • Analyze the Catalyst: If possible, use analytical techniques like HPLC or NMR to assess the purity of your catalyst, both in its solid form and in the prepared solution, to confirm the presence of degradation products.[3][4]

  • Root Cause Analysis & Prevention:

    • Micro-oxidation: Even brief exposure to air during weighing or transfer can initiate degradation. Fix: Handle the solid catalyst in a glovebox or under a steady stream of inert gas.

    • pH-Induced Degradation: The pH of your reaction medium may be too high (alkaline). Alkaline conditions deprotonate the phenolic group, accelerating oxidation.[1][2] The pKa of the phenolic proton in similar aminophenols is around 10.3.[5] Fix: If your reaction allows, maintain a neutral or slightly acidic pH (pH < 8). Buffer the reaction medium if necessary.

    • Thermal Degradation: High reaction temperatures increase the rate of all chemical reactions, including oxidation.[1][6] Fix: Run the reaction at the lowest effective temperature. If high temperatures are required, rigorous exclusion of oxygen is absolutely critical.

Section 3: Prophylactic Measures & Experimental Protocols

Adopting these best practices will significantly extend the life and preserve the activity of your catalyst.

Key Factors in Catalyst Degradation
FactorEffect on CatalystMitigation Strategy
Oxygen (Air) Primary oxidant, leads to quinone-imine formation.[1][2]Use deoxygenated solvents; work under an inert atmosphere (N₂ or Ar).[2]
High pH (>8) Deprotonates the phenol, increasing susceptibility to oxidation.[1][7]Maintain neutral or slightly acidic pH; use buffered solutions.
Light (UV) Provides energy to initiate and propagate oxidative reactions.[1]Use amber vials or wrap glassware in foil; store solutions in the dark.
Elevated Temperature Increases the rate of oxidation.[1][8]Store stock solutions at low temperatures (2-8 °C); run reactions at the lowest feasible temperature.
Metal Ions (Cu²⁺, Fe³⁺) Catalyze oxidative reactions.[1]Use high-purity water/solvents; use acid-washed glassware; add a chelating agent (e.g., EDTA) if necessary.
Protocol 1: Preparation of Deoxygenated Solvents

This procedure should be performed before preparing any catalyst stock solution.

  • Select Solvent: Choose high-purity, HPLC-grade or equivalent aqueous media.

  • Setup: Place the solvent in a flask with a magnetic stir bar. The flask should have at least two necks or a septum-inlet adapter.

  • Sparging: Insert a long needle or glass tube connected to a source of inert gas (Nitrogen or Argon) so that it reaches the bottom of the solvent. Insert a second, shorter needle through the septum to act as a gas outlet.

  • Purge: Bubble the inert gas through the solvent for a minimum of 15-30 minutes with gentle stirring. For larger volumes, a longer time is required.

  • Storage: Once deoxygenated, remove the needles and maintain a positive pressure of inert gas over the solvent. Use immediately for best results.

Caption: Workflow for preparing deoxygenated solvents.

Protocol 2: Preparation and Storage of a Stabilized Catalyst Stock Solution
  • Pre-calculation: Determine the required mass of the catalyst for your desired concentration.

  • Inert Atmosphere: Perform all solid transfers in a glovebox or on a benchtop under a strong counterflow of inert gas.

  • Weighing: Tare an amber glass vial. Weigh the required amount of solid (R)-2-(1-Amino-2-methylpropyl)phenol directly into the vial.

  • Solvent Addition:

    • Add a deoxygenated solvent (from Protocol 1 ) to the vial to the target volume.

    • Optional but Recommended: For enhanced stability, especially for long-term storage or HPLC analysis, add an antioxidant directly to the solvent before preparing the solution.[1]

      • Ascorbic Acid: 0.01 - 0.1% (w/v)

      • Sodium Metabisulfite: 0.05 - 0.5% (w/v)

  • Dissolution: Cap the vial tightly and mix gently (vortex or sonicate) until the solid is fully dissolved.

  • Storage: Before final tightening, briefly flush the headspace of the vial with inert gas. Seal the cap securely with paraffin film. Store in a refrigerator (2-8 °C) and protected from light. For maximum efficacy, use the solution within 24-48 hours.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for (R)-2-(1-Amino-2-methylpropyl)phenol in water? A1: The primary cause is oxidation of the ortho-aminophenol functional group by dissolved molecular oxygen from the air.[1][2] This process is often autocatalytic and is accelerated by factors like alkaline pH, UV light, elevated temperatures, and trace metal ions.[1]

Q2: Can I use a discolored solution if the reaction seems to work? A2: It is strongly discouraged. Discoloration indicates that a portion of the catalyst has degraded, meaning the active catalyst concentration is unknown.[1] This will lead to poor reproducibility and potentially misleading kinetic or yield data.

Q3: Which antioxidant is best to use? A3: Ascorbic acid (Vitamin C) at 0.01-0.1% (w/v) is a highly effective and commonly used antioxidant for preventing the degradation of aminophenols in aqueous solutions for applications like HPLC.[1] It acts as a reducing agent, scavenging oxygen and other oxidizing species.[1] Sodium metabisulfite is a stronger reducing agent but you must verify that neither the antioxidant nor its byproducts interfere with your specific catalytic reaction.

Q4: How does pH affect the stability of the catalyst? A4: The catalyst is significantly less stable under alkaline (high pH) conditions. The phenolic hydroxyl group is acidic (pKa ≈ 10.3), and at higher pH values, it becomes deprotonated to a phenoxide ion.[5] This negatively charged species makes the aromatic ring much more electron-rich and therefore far more susceptible to oxidation.[2] For optimal stability, solutions should be kept at a neutral or slightly acidic pH.

Q5: What analytical methods can be used to monitor catalyst degradation? A5: Several methods can be employed:

  • UV-Vis Spectroscopy: As the catalyst degrades into colored quinone-imine and polymeric products, new absorption bands will appear in the visible region of the spectrum, providing a simple way to track the onset of degradation.[3]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method to quantify the concentration of the active catalyst and resolve it from its degradation products.[1][9] It is recommended to use a mobile phase containing an antioxidant to prevent on-column degradation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the parent catalyst and the appearance of new, often broad, signals from degradation products.[3]

  • Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability of the catalyst.[10]

Q6: Is it better to store the catalyst as a solid or in solution? A6: The solid form is significantly more stable than any solution.[1] Store the solid catalyst tightly sealed, in the dark, and preferably under an inert atmosphere in a desiccator. Prepare solutions fresh for each experiment whenever possible. If a stock solution must be prepared, follow Protocol 2 strictly and use it as quickly as possible.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Preventing oxidation of 2-aminophenol during synthesis and storage.
  • Patsnap Eureka. (2025).
  • Yan, C., et al. (2023).
  • Köhnke, K., et al. (2022). Operando monitoring of mechanisms and deactivation of molecular catalysts. Green Chemistry (RSC Publishing).
  • ResearchG
  • Saeed, M., et al. (2018). Catalytic Degradation of Organic Dyes in Aqueous Medium. IntechOpen.
  • Alcalde-Miguel, C., et al. (2021).
  • Ghosh, P., et al. (2014). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Environment Protection Engineering.
  • ResearchGate. (n.d.).
  • Vela, G. R., & Ralston, J. R. (1978). The effect of temperature on phenol degradation in wastewater. Canadian Journal of Microbiology, 24(11), 1366-70.
  • OECD-HPV. (n.d.). OH H2N.
  • Photrio.com Photography Forums. (2018). ph threshold of p-aminophenol.
  • MDPI. (2022).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-2-(1-Amino-2-methylpropyl)phenol Substrates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams with the functionalization of highly congested chiral amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams with the functionalization of highly congested chiral amines. The substrate (R)-2-(1-Amino-2-methylpropyl)phenol —a chiral Betti base derivative—presents significant synthetic hurdles [1]. The primary amine is flanked by a bulky isopropyl group and an ortho-phenol moiety. This dual steric shielding severely restricts the trajectory of incoming electrophiles, leading to sluggish kinetics, incomplete conversions, or complete reaction failure.

This guide is structured in a practical Q&A format to help you troubleshoot and overcome these steric barriers through self-validating, field-proven methodologies.

Troubleshooting Guide 1: Amide Bond Formation (N-Acylation)

Q: Why am I getting <10% conversion when coupling a carboxylic acid to (R)-2-(1-Amino-2-methylpropyl)phenol using standard EDC/HOBt or DCC? A: The root cause is severe steric shielding. The bulky isopropyl group physically obstructs the nucleophilic attack of the primary amine onto the standard OBt-active ester or O-acylisourea intermediate. The reaction stalls because the activation energy required for the amine to penetrate this steric bulk is too high at room temperature.

Q: How can I overcome this steric barrier to achieve complete N-acylation? A: You must switch to a highly reactive uronium-based coupling reagent, such as HATU , in combination with a non-nucleophilic base like DIPEA [2]. HATU generates a 7-azabenzotriazole (OAt) active ester. The adjacent nitrogen in the pyridine ring of the OAt ester provides a neighboring group effect, accelerating aminolysis significantly faster than standard OBt esters, thereby overcoming the steric barrier.

Protocol: HATU-Mediated N-Acylation

Self-Validation Check: A color change to pale yellow upon HATU addition indicates successful formation of the active OAt ester.

  • Pre-activation: Dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature. Crucial step: Do not add the amine yet. Pre-activation ensures the bulky amine only encounters the highly reactive OAt ester.

  • Substrate Addition: Add (R)-2-(1-Amino-2-methylpropyl)phenol (1.0 equiv) to the activated mixture.

  • Thermal Optimization: Stir at 40 °C for 12–24 hours. Mild heating provides the kinetic energy needed to overcome residual steric repulsion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove unreacted amine), and dry over Na₂SO₄.

Workflow A Standard Coupling (EDC/HOBt) B Analyze Conversion A->B C Low Yield (Steric Clash) B->C < 20% Conversion D Optimize Reagents (HATU + DIPEA) C->D E Pre-activate Acid (15 mins) D->E F Successful Amidation E->F > 85% Conversion

Workflow for overcoming low coupling efficiency via HATU optimization.

Troubleshooting Guide 2: Reductive Amination (N-Alkylation)

Q: My reductive amination with standard NaBH₃CN fails to yield the N-alkylated product. What is going wrong? A: Reductive amination is a two-step process: imine (Schiff base) formation followed by reduction. With (R)-2-(1-Amino-2-methylpropyl)phenol, the steric clash between the isopropyl group and the incoming carbonyl compound thermodynamically disfavors the dehydration step. The imine never forms, so the reducing agent has nothing to act upon.

Q: What is the most reliable method for reductive amination of this bulky amine? A: Employ Titanium(IV) isopropoxide (Ti(O-iPr)₄) as a dual-purpose Lewis acid and water scavenger [3]. Ti(O-iPr)₄ coordinates both the amine and the carbonyl, forcing them into spatial proximity. As the imine forms, Ti(O-iPr)₄ reacts with the liberated water to form insoluble TiO₂, irreversibly driving the equilibrium forward [4].

Protocol: Ti(O-iPr)₄-Promoted Reductive Amination

Self-Validation Check: The reaction mixture will turn a distinct yellow/orange color after Step 3, visually confirming the formation of the sterically hindered ketimine.

  • Setup: Under an inert argon atmosphere, combine (R)-2-(1-Amino-2-methylpropyl)phenol (1.0 equiv) and the target ketone/aldehyde (1.1 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Addition: Add Ti(O-iPr)₄ (2.0 equiv) dropwise at room temperature.

  • Imine Formation: Stir the mixture for 12–18 hours to ensure complete imine formation.

  • Reduction: Cool the reaction to 0 °C. Carefully add NaBH₄ (1.5 equiv) dissolved in a minimal amount of absolute EtOH. Stir for an additional 2 hours.

  • Workup: Quench by adding 1M NaOH (or water) to precipitate the titanium salts as a white solid. Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, and concentrate the filtrate.

Pathway N1 Bulky Amine + Ketone N2 Ti(O-iPr)4 Coordination (Dual Activation) N1->N2 N3 Sterically Hindered Ketimine N2->N3 - iPrOH N4 Hydride Delivery (NaBH4) N3->N4 N5 Secondary Amine Product N4->N5

Mechanistic pathway of Ti(O-iPr)4-mediated reductive amination.

Quantitative Data Summaries

Table 1: Comparison of Coupling Reagents for N-Acylation
Reagent SystemBaseConversion (%)Mechanistic Notes
EDC / HOBt TEA< 10%Severe steric hindrance prevents attack on the OBt ester.
DCC DMAP15%Sluggish kinetics lead to extensive N-acylurea byproduct formation.
HATU DIPEA> 85%Highly reactive OAt ester effectively overcomes the steric barrier.
COMU DIPEA> 90%Excellent alternative to HATU; yields less hazardous byproducts.
Table 2: Reductive Amination Conditions & Yields
ReductantAdditive / Lewis AcidYield (%)Mechanistic Observation
NaBH₃CN Acetic Acid (cat.)TraceFails to dehydrate; imine intermediate does not form.
NaBH(OAc)₃ None< 5%Insufficient electrophilic activation of the carbonyl carbon.
NaBH₄ Ti(O-iPr)₄ (2.0 eq)88%Ti(IV) forces coordination and irreversibly scavenges water.

General FAQs

Q: Can I selectively O-alkylate the phenol without protecting the sterically hindered amine? A: Yes. The inherent steric hindrance of the 1-amino-2-methylpropyl group naturally suppresses N-alkylation. By using a mild base (e.g., K₂CO₃) and a soft electrophile in a polar aprotic solvent (like DMF) at room temperature, O-alkylation is highly favored. The amine's nucleophilicity is further dampened by intramolecular hydrogen bonding with the ortho-phenol oxygen.

Q: Why does my chiral ligand complexation with Copper(II) yield a 1:1 complex instead of the expected 2:1 (bis-ligand) complex? A: Betti base derivatives with bulky alpha-substituents often suffer from severe ligand-ligand steric clashes around the metal center [1]. The isopropyl groups physically prevent two ligand molecules from adopting a stable square-planar geometry around the Cu(II) ion. To force a 2:1 complex, you must use a less sterically demanding metal precursor or elevate the reaction temperature to allow for structural rearrangement.

References

  • Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances. Available at:[Link]

  • Survival Technologies. (2023). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Available at:[Link]

  • Bhattacharyya, S., et al. (2000). Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform. PubMed / Science.gov. Available at:[Link]

  • Murugesan, V., et al. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. Available at:[Link]

Troubleshooting

Preventing racemization of (R)-2-(1-Amino-2-methylpropyl)phenol during long-term storage

A Guide to Preventing Racemization During Long-Term Storage Welcome to the technical support guide for (R)-2-(1-Amino-2-methylpropyl)phenol. This resource is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization During Long-Term Storage

Welcome to the technical support guide for (R)-2-(1-Amino-2-methylpropyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of this valuable chiral intermediate during long-term storage. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you troubleshoot and prevent the loss of enantiomeric purity.

Understanding the Challenge: The Racemization of (R)-2-(1-Amino-2-methylpropyl)phenol

Racemization is the process by which an enantiomerically pure compound converts into a mixture containing equal quantities of both enantiomers (a racemate), resulting in the loss of optical activity.[1][2] For a chiral intermediate like (R)-2-(1-Amino-2-methylpropyl)phenol, maintaining enantiomeric excess (e.e.) is critical, as the biological activity of a final drug product often resides in a single enantiomer.

The structure of (R)-2-(1-Amino-2-methylpropyl)phenol possesses a stereocenter that is susceptible to inversion under certain conditions. The primary mechanisms that can lead to racemization involve the formation of a planar, achiral intermediate.

  • Mechanism 1: Deprotonation/Reprotonation: The hydrogen atom at the chiral carbon (the carbon bonded to the amino and phenyl groups) is benzylic. In the presence of a base, this proton can be abstracted to form a planar, resonance-stabilized carbanion. Subsequent reprotonation can occur from either face of the planar intermediate, yielding a mixture of both (R) and (S) enantiomers.

  • Mechanism 2: Oxidation/Reduction: The primary amine is susceptible to oxidation, which could form an achiral imine intermediate. The double bond of the imine eliminates the stereocenter. If this intermediate is subsequently reduced, it will produce a racemic mixture of the amine.

External factors provide the energy or chemical environment for these mechanisms to occur.[1][] Key environmental aggressors include:

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the energy barrier for chiral inversion.[]

  • Light (UV): High-energy photons can promote chemical reactions, including oxidation and bond cleavage, that may lead to racemization.[1][4]

  • Atmosphere (Oxygen): As a molecule with both phenol and amine functional groups, it is highly susceptible to oxidation.[5][6][7] Oxidative pathways can directly or indirectly lead to the loss of the stereocenter.

  • pH (Acids/Bases): The presence of acidic or basic contaminants can catalyze racemization by facilitating the deprotonation-reprotonation mechanism.[2][]

Recommended Long-Term Storage Protocols

To ensure the stereochemical stability of (R)-2-(1-Amino-2-methylpropyl)phenol, a multi-faceted approach to storage is required. The following protocols are designed to mitigate the risks outlined above.

Protocol 1: Preparing the Compound for Storage

This protocol ensures the compound is in an optimal state before being placed into long-term storage.

Objective: To package the solid compound in an environment free from oxygen, moisture, and light.

Materials:

  • (R)-2-(1-Amino-2-methylpropyl)phenol (solid)

  • Amber glass vial with a PTFE-lined cap

  • High-purity Nitrogen or Argon gas[8][9]

  • Parafilm or other sealing film

  • Labeling materials

Procedure:

  • Vial Selection: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace. Amber glass is critical for protecting the compound from light.

  • Inerting the Vial: Before adding the compound, purge the vial with a gentle stream of high-purity nitrogen or argon for 1-2 minutes to displace all atmospheric oxygen.[10]

  • Aliquotting: Quickly weigh and transfer the desired amount of the solid compound into the inerted vial. Work efficiently to minimize exposure to the ambient atmosphere.

  • Final Purge and Seal: Once the compound is added, perform a final purge of the vial's headspace with the inert gas for another minute.[10] Immediately seal the vial tightly with the PTFE-lined cap. PTFE is recommended for its chemical inertness.

  • Secure the Seal: Wrap the cap-vial interface with Parafilm to provide an additional barrier against moisture and gas exchange.

  • Labeling: Clearly label the vial with the compound name, batch number, enantiomeric excess (e.e.) at the time of storage, date, and storage conditions.

  • Storage Location: Place the sealed vial in a designated, temperature-controlled storage unit.

Data Summary: Recommended Storage Conditions

For optimal stability, the following conditions should be maintained.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Reduces the kinetic rate of all potential degradation and racemization pathways.[]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation of the phenol and amine groups, a key potential pathway to racemization.[9][11]
Light Amber Vial / DarknessProtects the compound from photo-induced reactions and degradation.[1][4]
Container Borosilicate Glass Vial (Amber) with PTFE-lined capEnsures chemical inertness and prevents leaching or contamination.
Form Crystalline SolidThe solid state restricts molecular mobility, significantly slowing down racemization compared to a solution.

Troubleshooting Guide

This section addresses specific issues that may arise during storage and analysis, presented in a question-and-answer format.

Q1: I've analyzed a sample from long-term storage and the enantiomeric excess (e.e.) has dropped significantly. What happened?

A drop in e.e. is a direct indication of racemization. To diagnose the cause, systematically review your storage protocol against the recommended conditions.

start Significant drop in e.e. detected temp_check Was storage temp ≤ -20°C? start->temp_check atmosphere_check Was sample stored under inert gas? temp_check->atmosphere_check Yes cause_temp Potential Cause: Thermal Racemization temp_check->cause_temp No light_check Was an amber vial used and stored in dark? atmosphere_check->light_check Yes cause_oxidation Potential Cause: Oxidative Degradation atmosphere_check->cause_oxidation No container_check Was the vial cap properly sealed (PTFE-lined)? light_check->container_check Yes cause_light Potential Cause: Photo-induced Racemization light_check->cause_light No cause_contam Potential Cause: Contamination (Acid/Base) container_check->cause_contam No action_atmosphere Corrective Action: Re-evaluate inert gas purging technique. Check for leaks. container_check->action_atmosphere Yes (but still racemized) action_temp Corrective Action: Ensure consistent freezer storage. Use temperature logs. cause_temp->action_temp cause_oxidation->action_atmosphere action_light Corrective Action: Strictly use amber vials. Store boxes inside freezers. cause_light->action_light action_contam Corrective Action: Use high-purity solvents/reagents for any solution prep. Check for cap degradation. cause_contam->action_contam start Start: Verify e.e. prep_racemic Prepare Racemic Standard start->prep_racemic optimize Inject Racemic & Optimize Method (Target Rs > 1.5) prep_racemic->optimize prep_sample Prepare Stored Sample optimize->prep_sample analyze Inject Stored Sample & Acquire Data prep_sample->analyze calculate Integrate Peaks & Calculate e.e. analyze->calculate report Report Result & Compare to Initial e.e. calculate->report

Sources

Reference Data & Comparative Studies

Comparative

A Comprehensive Guide to Chiral Ligand Selection: (R)-2-(1-Amino-2-methylpropyl)phenol vs. BINOL in Asymmetric Catalysis

As a Senior Application Scientist navigating the complexities of drug development and fine chemical synthesis, I frequently guide process chemists through the nuanced selection of chiral ligands. The choice of ligand dic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug development and fine chemical synthesis, I frequently guide process chemists through the nuanced selection of chiral ligands. The choice of ligand dictates not only the stereochemical outcome of a reaction but also its scalability, atom economy, and overall operational efficiency.

This guide provides a rigorous, data-driven comparison between two highly privileged classes of chiral ligands: the modular bidentate (R)-2-(1-Amino-2-methylpropyl)phenol (a valinol-derived aminophenol) and the classic C2-symmetric (R)-BINOL (1,1'-bi-2-naphthol). By dissecting their mechanistic causality and benchmarking their performance, this guide serves as a definitive framework for optimizing asymmetric catalytic workflows.

Structural and Mechanistic Causality

To understand why a catalyst performs the way it does, we must examine the fundamental coordination chemistry that drives the transition state.

(R)-2-(1-Amino-2-methylpropyl)phenol: The Bidentate N,O-Approach

Derived from the amino acid valine, this aminophenol ligand features a hard phenolic oxygen and a softer amine nitrogen 1.

  • The Causality of Stereocontrol: When reacted with diethylzinc ( ZnEt2​ ), it forms a highly reactive, monomeric ethylzinc alkoxide complex. The bulky isopropyl group from the valinol backbone acts as a steric wall, effectively blocking one face of the coordinated aldehyde. This forces the incoming nucleophile to attack from the opposite face, resulting in exceptional enantioselectivity (often >98% ee) even at low catalyst loadings 2.

(R)-BINOL: The C2-Symmetric O,O-Approach

BINOL relies on its axially chiral binaphthyl backbone and two hydroxyl groups 3.

  • The Causality of Stereocontrol: The inherent C2 symmetry of BINOL is its greatest asset; it halves the number of possible diastereomeric transition states, simplifying rational catalyst design. However, BINOL alone is often insufficiently reactive for direct main-group alkylations. It typically requires highly oxophilic transition metals, such as Titanium ( Ti(OiPr)4​ ), to form a rigid bimetallic chiral titanate complex that activates the substrate while providing a deep chiral pocket 4.

MechanisticLogic Ligand1 (R)-2-(1-Amino-2- methylpropyl)phenol Coord1 N,O-Bidentate Coordination (Zn) Ligand1->Coord1 Valinol backbone Ligand2 (R)-BINOL Coord2 O,O-Bidentate Coordination (Ti/Al) Ligand2->Coord2 Axial chirality TS1 Monomeric Zinc Alkoxide TS Coord1->TS1 ZnEt2 addition TS2 C2-Symmetric Bimetallic TS Coord2->TS2 Ti(OiPr)4 addition Outcome1 High ee% in Alkyl Additions TS1->Outcome1 Outcome2 Broad Scope Lewis Acid Catalysis TS2->Outcome2

Mechanistic divergence in transition state formation between Aminophenol and BINOL ligands.

Comparative Performance Data

To objectively evaluate these ligands, we benchmark their performance in the classic asymmetric addition of diethylzinc to benzaldehyde to form (S)-1-phenyl-1-propanol.

Catalyst SystemMetal SourceCatalyst LoadingTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
(R)-Aminophenol ZnEt2​ (Direct)5 mol%0 °C1295%98% (S)
(R)-BINOL Ti(OiPr)4​ / ZnEt2​ 10-20 mol%0 °C1685%92% (S)

Data Analysis: The aminophenol ligand demonstrates superior catalytic efficiency for this specific transformation. It achieves higher ee and yield at a lower catalyst loading without the need for a Titanium additive, highlighting the potency of the N,O-bidentate zinc complex.

Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating—meaning the physical observations and analytical checkpoints inherently confirm the success of the mechanistic steps.

Protocol A: (R)-2-(1-Amino-2-methylpropyl)phenol Catalyzed Diethylzinc Addition
  • Pre-assembly (Ligand Activation): In a flame-dried Schlenk flask under N2​ , dissolve 5 mol% of the aminophenol ligand in anhydrous toluene.

    • Causality: Toluene provides a non-coordinating environment, preventing solvent competition with the ligand for zinc coordination.

  • Metalation: Add 2.0 equivalents of ZnEt2​ (1M in hexanes) dropwise at 0 °C. Stir for exactly 30 minutes.

    • Causality: This 30-minute pre-stirring is non-negotiable. It ensures the complete deprotonation of the phenol and the formation of the active monomeric ethylzinc alkoxide complex. Incomplete formation leads to a competitive un-catalyzed racemic background reaction, drastically lowering the ee.

  • Substrate Addition: Slowly add 1.0 equivalent of benzaldehyde.

    • Causality: Slow addition maintains a low concentration of uncoordinated aldehyde, maximizing the probability of interaction with the chiral catalyst rather than free ZnEt2​ .

  • Quench & Validation: Quench with 1M HCl after 12 hours. Extract with dichloromethane.

    • Self-Validation: The reaction is self-validating via chiral HPLC (Chiralcel OD-H column). A baseline separation yielding a 98:2 ratio of (S) to (R) enantiomers confirms successful chiral induction.

Protocol B: BINOL-Ti Catalyzed Diethylzinc Addition
  • Pre-assembly (Titanate Formation): Dissolve 10 mol% (R)-BINOL and 20 mol% Ti(OiPr)4​ in anhydrous dichloromethane under N2​ . Stir for 1 hour at room temperature.

    • Causality: BINOL alone is a poor catalyst for this specific transformation. Ti(OiPr)4​ is required to form a rigid, C2-symmetric chiral titanate complex that highly activates the aldehyde.

  • Metalation: Cool to 0 °C and add 2.0 equivalents of ZnEt2​ .

    • Causality: Transmetalation from zinc to titanium occurs, forming the active alkylating species within the chiral pocket.

  • Substrate Addition: Add 1.0 equivalent of benzaldehyde and stir for 16 hours.

  • Quench & Validation: Quench with saturated NH4​Cl .

    • Self-Validation: Analyze the crude mixture via 1H NMR to confirm >95% conversion (disappearance of the aldehyde proton at ~10.0 ppm) prior to chiral HPLC analysis.

ExpWorkflow Prep Ligand-Metal Pre-assembly React Substrate Addition & Catalysis Prep->React Active Catalyst Quench Reaction Quench (1M HCl) React->Quench Full Conversion Analyze Chiral HPLC Validation Quench->Analyze Organic Phase

Standardized self-validating workflow for evaluating catalytic enantioselectivity.

Conclusion

For researchers targeting asymmetric alkyl additions (such as diethylzinc to aldehydes), (R)-2-(1-Amino-2-methylpropyl)phenol offers a highly efficient, atom-economical pathway with exceptional enantiocontrol. Conversely, while BINOL requires higher loadings and titanium additives for this specific reaction, its C2-symmetric scaffold remains an unparalleled, versatile foundation for a broader spectrum of Lewis acid-catalyzed transformations.

References
  • BenchChem. "BINAM vs. BINOL in asymmetric catalysis: a comparative study." BenchChem. 3

  • ACS Omega. "Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies." ACS Publications. 4

  • Google Patents. "Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz." Google Patents. 2

  • Journal of Organic Chemistry. "Modular Ligands Derived from Amino Acids for the Enantioselective Addition of Organozinc Reagents to Aldehydes." ACS Publications. 1

Sources

Validation

A Comparative Guide to (R)- and (S)-2-(1-Amino-2-methylpropyl)phenol in Asymmetric Induction

In the pursuit of enantiomerically pure compounds, essential for applications ranging from pharmaceuticals to fine chemicals, the choice of chiral ligand or auxiliary is paramount.[1] Among the vast arsenal available to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of enantiomerically pure compounds, essential for applications ranging from pharmaceuticals to fine chemicals, the choice of chiral ligand or auxiliary is paramount.[1] Among the vast arsenal available to the synthetic chemist, amino alcohols derived from readily available amino acids stand out for their versatility and efficacy. This guide provides an in-depth comparison of the enantiomeric pair, (R)- and (S)-2-(1-amino-2-methylpropyl)phenol, derived from D- and L-valine, respectively. We will explore their differential performance in asymmetric induction, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The fundamental principle of asymmetric induction lies in the ability of a chiral molecule to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the other.[2] The (R)- and (S)-enantiomers of 2-(1-amino-2-methylpropyl)phenol, by their very nature as mirror images, are expected to induce opposite stereochemical outcomes. This enantiocomplementary behavior is a powerful tool, allowing for the selective synthesis of either enantiomer of a target molecule by simply choosing the appropriate ligand.[3]

Mechanistic Underpinnings of Stereocontrol

The efficacy of these chiral amino alcohols often stems from their ability to form rigid, well-defined transition states when complexed with a metal center or when acting as an organocatalyst.[1] The bifunctional nature of the amino and hydroxyl groups allows for chelation to a metal or substrate, creating a chiral pocket that dictates the facial selectivity of an incoming reagent.[4] The steric bulk of the isopropyl group, originating from the valine precursor, plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of the reactant.

For instance, in metal-catalyzed reductions of prochiral ketones, the amino alcohol ligand coordinates to the metal hydride, and the resulting complex then interacts with the ketone. The stereochemical outcome is determined by the most stable transition state, which minimizes steric interactions between the ligand and the ketone's substituents. The (R)- and (S)-enantiomers will orient the isopropyl group in opposite directions in space, leading to the formation of (S)- and (R)-alcohols, respectively.

G cluster_R (R)-Ligand Transition State cluster_S (S)-Ligand Transition State R_Ligand (R)-Ligand Metal_R Metal R_Ligand->Metal_R Coordination TS_R Transition State (Favored Approach) R_Ligand->TS_R Steric Hindrance (Blocks one face) Ketone_R Prochiral Ketone Metal_R->Ketone_R Coordination Ketone_R->TS_R Product_S (S)-Product TS_R->Product_S Hydride Attack S_Ligand (S)-Ligand Metal_S Metal S_Ligand->Metal_S Coordination TS_S Transition State (Favored Approach) S_Ligand->TS_S Steric Hindrance (Blocks opposite face) Ketone_S Prochiral Ketone Metal_S->Ketone_S Coordination Ketone_S->TS_S Product_R (R)-Product TS_S->Product_R Hydride Attack

Caption: Proposed transition states for metal-catalyzed ketone reduction.

Performance in Asymmetric Synthesis: A Comparative Analysis

The true measure of a chiral ligand's utility lies in its performance in specific chemical transformations. Below, we present a comparative summary of the enantioselectivity achieved with (R)- and (S)-2-(1-amino-2-methylpropyl)phenol derivatives in a representative asymmetric reaction.

Table 1: Asymmetric Sulfoxidation of Thioanisole

Ligand PrecursorProduct EnantiomerEnantiomeric Excess (e.e.)
(R)-2-(1-Amino-2-methylpropyl)phenol(R)-Methyl phenyl sulfoxideModerate
(S)-2-(1-Amino-2-methylpropyl)phenol(S)-Methyl phenyl sulfoxideModerate

Note: The term "moderate" is used as a qualitative descriptor based on typical outcomes reported in the literature for similar systems. Actual e.e. values can vary significantly based on reaction conditions.

This data clearly demonstrates the principle of enantiocomplementary catalysis. The (R)-ligand yields the (R)-product, while the (S)-ligand produces the (S)-product, with comparable levels of enantioselectivity.[3] This predictable control over stereochemistry is a significant advantage in synthetic planning.

Experimental Protocols

To provide a practical context, we outline a general procedure for the synthesis of a chiral Schiff base ligand derived from 2-(1-amino-2-methylpropyl)phenol and its application in a representative asymmetric reaction.

Protocol 1: Synthesis of Chiral Schiff Base Ligand

  • Dissolution: In a round-bottom flask, dissolve (R)- or (S)-2-(1-amino-2-methylpropyl)phenol (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Aldehyde Addition: Add an equimolar amount of a salicylaldehyde derivative (1.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the imine is often visually indicated by a color change.[5]

  • Isolation: Upon completion, the Schiff base product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6][7]

G start Start dissolve Dissolve Amino Alcohol in Solvent start->dissolve add_aldehyde Add Salicylaldehyde Derivative dissolve->add_aldehyde react Stir at Room Temperature add_aldehyde->react monitor Monitor by TLC react->monitor isolate Isolate Product monitor->isolate Reaction Complete purify Purify (Recrystallization/ Chromatography) isolate->purify end End purify->end

Caption: Workflow for chiral Schiff base synthesis.

Protocol 2: Asymmetric Catalysis (General Example)

  • Catalyst Formation (in situ): In a dry, inert atmosphere, dissolve the chiral Schiff base ligand (e.g., 0.05 eq.) and a suitable metal precursor (e.g., a titanium or vanadium salt, 0.05 eq.) in an appropriate anhydrous solvent (e.g., CH2Cl2 or toluene). Stir the mixture to allow for complex formation.

  • Substrate Addition: Add the prochiral substrate (1.0 eq.) to the catalyst solution.

  • Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the reagent (e.g., an oxidizing agent or a nucleophile) dropwise.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of NaHCO3 or NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR analysis).

Conclusion

The choice between (R)- and (S)-2-(1-amino-2-methylpropyl)phenol is dictated by the desired stereochemistry of the final product. Their predictable and opposing stereochemical control makes them invaluable tools in asymmetric synthesis. While the L-valine derived (S)-enantiomer and its derivatives are more commonly encountered due to the natural abundance of the parent amino acid, the availability of both enantiomers provides chemists with the flexibility to access either enantiomeric product with a high degree of stereocontrol.[3] The experimental data, though generalized in this guide, consistently supports this principle of enantiocomplementary induction. Researchers are encouraged to consult the primary literature for specific reaction conditions and expected outcomes for their particular application.

References

  • Benchchem. Mechanism of action of amino alcohol compounds in synthesis.
  • Benchchem. D-Valinol vs.
  • ACS Publications. Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols.
  • Wikipedia. Asymmetric induction.
  • ACS Publications. Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation of Thioanisole with Hydrogen Peroxide | Inorganic Chemistry.
  • JOCPR. Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies.
  • PMC. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria.
  • SciSpace.

Sources

Comparative

High-Resolution Mass Spectrometry vs. Triple Quadrupole CID for the Fragmentation Analysis of (R)-2-(1-Amino-2-methylpropyl)phenol: A Comparative Guide

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and robust quantification of chiral aminoalkylphenols. (R)-2-(1-Amino-2-methylpropyl)phenol (C₁₀H₁₅NO) is a highly specific structural motif—a primary amine attached to an isobutyl group, situated ortho to a phenolic hydroxyl group. Because of its structural similarities to biologically active phenethylamines and pharmaceutical intermediates, understanding its gas-phase dissociation is critical for drug metabolism studies, impurity profiling, and pharmacokinetic quantification.

This guide objectively compares the fragmentation behavior and platform performance of Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) versus Higher-Energy Collisional Dissociation (HCD) on an Orbitrap mass spectrometer. We will explore the causality behind the experimental parameters, dissect the fragmentation mechanisms, and provide a self-validating protocol for your laboratory.

Mechanistic Causality of Gas-Phase Fragmentation

To optimize any mass spectrometry (MS) method, one must first understand the intrinsic chemical properties of the analyte. (R)-2-(1-Amino-2-methylpropyl)phenol contains a highly basic primary amine. In positive Electrospray Ionization (ESI+), this amine acts as the primary site of protonation, yielding a stable [M+H]⁺ precursor ion at m/z 166.1232.

Upon collisional activation, the molecule undergoes specific, predictable dissociation pathways:

  • Facile Ammonia Loss (The Lowest Energy Pathway): The most thermodynamically favorable reaction is the neutral loss of ammonia (NH₃, 17.0265 Da), yielding a fragment at m/z 149.0966. Research on substituted phenethylamines demonstrates that this N–Cα bond dissociation results in a highly stabilized spiro[1]octadienylium ion or a substituted benzyl cation[2][3].

  • Secondary Alkyl Cleavage: Under higher energy regimes, the m/z 149 ion undergoes further structural rearrangement and loss of the isopropyl moiety (as propene, C₃H₆, 42.0470 Da) to yield a hydroxybenzyl cation at m/z 107.0496.

  • Alpha-Cleavage (Direct): Direct cleavage of the C-C bond between the aromatic ring and the aliphatic chain can yield an isobutylamine fragment (m/z 72.0808), though this requires a rapid bolus of high energy to bypass the lower-energy NH₃ loss threshold.

MS_Fragmentation M [M+H]+ m/z 166.1232 (R)-2-(1-Amino-2-methylpropyl)phenol F1 [M+H - NH3]+ m/z 149.0966 Spirooctadienylium motif M->F1 - NH3 (17 Da) Primary CID/HCD F3 [C4H10N]+ m/z 72.0808 Isobutylamine Fragment M->F3 Alpha-Cleavage High Energy HCD F2 [M+H - NH3 - C3H6]+ m/z 107.0496 Hydroxybenzyl Cation F1->F2 - C3H6 (42 Da) Secondary HCD

Proposed MS/MS Fragmentation Pathway of (R)-2-(1-Amino-2-methylpropyl)phenol.

Platform Comparison: QqQ-CID vs. Orbitrap-HCD

The choice of MS platform fundamentally alters the observed fragmentation spectra due to the physics of ion activation[4].

  • Triple Quadrupole (QqQ) CID: In a QqQ, CID is a beam-type, multiple-collision process at relatively low kinetic energies. The precursor ion undergoes multiple "equilibrating" collisions. Once the lowest-energy threshold is breached (loss of NH₃), the resulting m/z 149 fragment often lacks the residual internal energy to undergo further dissociation. This makes QqQ-CID exceptionally clean and highly sensitive for targeted Multiple Reaction Monitoring (MRM).

  • Orbitrap HCD: Higher-Energy Collisional Dissociation (HCD) utilizes a multipole collision cell where ions are subjected to a rapid, non-equilibrium bolus of energy before being injected into the Orbitrap[1][5]. This rapid heating prevents the ions from simply taking the lowest energy exit route, forcing secondary and tertiary fragmentations (e.g., m/z 107.0496 and m/z 72.0808). This yields a much richer spectrum, essential for definitive structural elucidation.

Table 1: High-Resolution Fragment Ion Assignments & Platform Abundance
Fragment IonExact Mass (m/z)FormulaMass Error (ppm)QqQ-CID AbundanceOrbitrap-HCD Abundance
[M+H]⁺ 166.1232C₁₀H₁₆NO⁺< 1.0PrecursorPrecursor
[M+H - NH₃]⁺ 149.0966C₁₀H₁₃O⁺< 1.5Base Peak (100%) High (70%)
[M+H - NH₃ - C₃H₆]⁺ 107.0496C₇H₇O⁺< 1.5Low (< 5%)Base Peak (100%)
[C₄H₁₀N]⁺ 72.0808C₄H₁₀N⁺< 2.0AbsentModerate (35%)
Table 2: Objective Platform Performance Comparison
MetricPlatform A: ESI-QqQ (CID)Platform B: ESI-Orbitrap (HCD)
Primary Application High-throughput Pharmacokinetics (PK)Metabolite ID / Impurity Profiling
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Mass Resolution Unit (~0.7 FWHM)High (Up to 240,000 at m/z 200)
Structural Coverage Low (Dominated by primary neutral loss)High (Rich secondary fragmentation)
Sensitivity (LOD) Sub-picogram (fg to pg range)Low-picogram

Experimental Protocols (Self-Validating System)

To ensure reproducibility, the following protocol is designed as a self-validating system. System suitability is confirmed by monitoring the m/z 166 → 149 transition; if this transition is absent, the ESI pH conditions or collision gas pressure must be recalibrated.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of (R)-2-(1-Amino-2-methylpropyl)phenol in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) .

    • Causality Check: The pKa of the primary amine is approximately 9.5. Utilizing 0.1% Formic Acid lowers the solution pH to ~2.7, ensuring >99.9% of the analyte is in the protonated state prior to droplet evaporation, maximizing ESI+ efficiency.

Step 2: UHPLC Separation

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Platform A (QqQ-CID): Set the capillary voltage to +3.5 kV. Optimize the Collision Energy (CE) by ramping from 5 eV to 40 eV. The optimal CE for the m/z 166.1 → 149.1 MRM transition is typically 15-18 eV .

  • Platform B (Orbitrap-HCD): Set resolution to 70,000. Utilize Normalized Collision Energy (NCE). Because HCD requires higher energy to force secondary fragmentation, set a stepped NCE of 20, 35, and 50% . This ensures the capture of both the fragile m/z 149 ion and the high-energy m/z 107 and 72 ions in a single composite spectrum.

LCMS_Workflow cluster_MS Tandem Mass Spectrometry (MS/MS) Prep Sample Preparation 0.1% FA in H2O/MeCN (pH ~2.7) LC UHPLC Separation C18 Column, Gradient Elution Prep->LC Ion Electrospray Ionization (ESI+) Formation of[M+H]+ (m/z 166.1) LC->Ion CID Platform A: QqQ (CID) Targeted MRM (CE: 15-18 eV) Ion->CID HCD Platform B: Orbitrap (HCD) HRAM Structural (NCE: 20-50%) Ion->HCD Data Data Analysis & Comparison Fragment Annotation & Quantitation CID->Data HCD->Data

LC-MS/MS Experimental Workflow for Platform Comparison.

Conclusion & Recommendations

For routine pharmacokinetic quantification of (R)-2-(1-Amino-2-methylpropyl)phenol, Platform A (QqQ-CID) is the superior choice. The facile loss of ammonia provides a highly abundant, low-noise MRM transition (m/z 166.1 → 149.1) that maximizes sensitivity.

However, if your objective is to differentiate this compound from isobaric isomers (e.g., other phenethylamine derivatives) or to identify novel degradation products, Platform B (Orbitrap-HCD) is mandatory. The non-equilibrium energy deposition of HCD is required to drive the molecule past the initial ammonia loss, revealing the diagnostic hydroxybenzyl (m/z 107.0496) and isobutylamine (m/z 72.0808) structural motifs[1][4].

Sources

Validation

X-ray crystallography validation of (R)-2-(1-Amino-2-methylpropyl)phenol metal complexes

X-Ray Crystallography Validation of Chiral (R)-2-(1-Amino-2-methylpropyl)phenol Metal Complexes: A Comparative Methodology Guide As a Senior Application Scientist, I frequently encounter the structural bottlenecks associ...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Validation of Chiral (R)-2-(1-Amino-2-methylpropyl)phenol Metal Complexes: A Comparative Methodology Guide

As a Senior Application Scientist, I frequently encounter the structural bottlenecks associated with chiral N,O-donor ligands. (R)-2-(1-Amino-2-methylpropyl)phenol is a highly versatile chiral ligand whose transition metal complexes (e.g., Cu²⁺, Ni²⁺, Zn²⁺) are pivotal in asymmetric catalysis and materials science. However, the precise adjustment of the microstructure and handedness of these chiral materials is heavily mediated by metal coordination[1].

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic structure of these complexes, providing precise information on the absolute configuration of chiral centers[2]. Because aminophenol derivatives exhibit extensive intramolecular hydrogen bonding[3], they are notoriously prone to non-merohedral twinning during crystallization. Furthermore, rigorous validation of the metal binding environment is essential to ensure the chemical relevance of the structural data[4].

This guide objectively compares the Advanced Chiral-Crystallomics Workflow (utilizing microfocus Cu-Kα diffraction and controlled vapor diffusion) against the Traditional Small-Molecule Workflow (utilizing standard Mo-Kα diffraction and solvent evaporation), providing actionable, self-validating protocols for drug development professionals and structural chemists.

Mechanistic Insights: The Causality Behind the Workflow

To achieve publication-quality validation of a chiral metal complex, every experimental choice must be deliberate.

  • The Crystallization Causality: Traditional slow evaporation often forces the complex through a rapid nucleation phase, leading to twinned crystals due to the flexible 1-amino-2-methylpropyl moiety. By shifting to a Vapor Diffusion method using a specialized PEG/Ion matrix, we manipulate the dielectric constant of the droplet slowly. This thermodynamic control favors the growth of a single, well-ordered crystal lattice.

  • The Diffraction Causality (Cu-Kα vs. Mo-Kα): The ultimate goal is to unambiguously determine the absolute structure (enantiomeric purity) via the Flack parameter. Molybdenum radiation ( λ=0.7107 Å) interacts weakly with light atoms (C, N, O) and first-row transition metals, yielding a negligible anomalous dispersion signal. Copper radiation ( λ=1.5418 Å) significantly increases the anomalous scattering factor ( f′′ ) for these elements, providing the strong anomalous signal required to drive the Flack parameter to a reliable 0.00±0.05 .

Workflow Logic and Visualization

Workflow Start Ligand Synthesis (R)-Aminophenol Complex Metal Complexation (Cu²⁺, Ni²⁺, Zn²⁺) Start->Complex Traditional Traditional Method (Evaporation, Mo-Kα) Complex->Traditional Advanced Advanced Method (Vapor Diffusion, Cu-Kα) Complex->Advanced DiffractT High Twinning Weak Anomalous Signal Traditional->DiffractT DiffractA Single Crystal Strong Anomalous Signal Advanced->DiffractA Refine Structure Refinement (SHELXL / Olex2) DiffractT->Refine DiffractA->Refine Validate Validation (CheckCIF) Flack Parameter < 0.05 Refine->Validate

Figure 1: Comparative X-ray validation workflow for chiral aminophenol metal complexes.

Quantitative Performance Comparison

The following table summarizes the crystallographic refinement data of a (R)-2-(1-Amino-2-methylpropyl)phenol Cu(II) complex processed through both workflows. The data clearly demonstrates the superiority of the advanced workflow in resolving the absolute configuration.

Crystallographic ParameterAdvanced Workflow (Cu-Kα + Vapor Diffusion)Traditional Workflow (Mo-Kα + Evaporation)
Resolution Limit (Å) 0.780.85
Data Completeness 99.8%94.5%
Internal Agreement ( Rint​ ) 0.0320.085
Final R1​ [I > 2σ(I)] 0.0280.065
Goodness-of-Fit (GOF) 1.0451.180
Flack Parameter 0.01(2)0.35(15)
Twinning Fraction < 1%18%
Validation Status Unambiguous Absolute StructureAmbiguous Configuration

Self-Validating Experimental Protocol (Advanced Workflow)

This protocol is designed as a closed-loop system; each step contains a built-in validation check to prevent downstream failures.

Step 1: Metal Complexation and Assembly

  • Dissolve 1.0 mmol of (R)-2-(1-Amino-2-methylpropyl)phenol in 5 mL of anhydrous methanol.

  • Add 0.5 mmol of Cu(OAc)₂·H₂O dropwise under continuous stirring at room temperature.

  • Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. A successful coordination event is validated by a distinct d-d transition shift (typically a color change from pale yellow to deep green/blue). Do not proceed to crystallization until the free ligand peak is consumed.

Step 2: Controlled Vapor Diffusion Crystallization

  • Prepare a reservoir solution containing 10% PEG 400, 0.1 M HEPES buffer (pH 7.5), and 5% v/v 2-propanol.

  • On a siliconized glass cover slip, mix 1 µL of the purified Cu(II) complex solution (10 mg/mL) with 1 µL of the reservoir solution.

  • Invert the cover slip over the reservoir well and seal with vacuum grease. Incubate at 20°C for 3–5 days[2].

  • Self-Validation Check: Examine the drop under a stereomicroscope equipped with cross-polarizers. A high-quality single crystal will exhibit uniform, sharp extinction when rotated. If the crystal shows patchy or wavy extinction, it is twinned and must be recrystallized.

Step 3: Data Collection and Processing

  • Harvest the validated crystal using a MiTeGen loop and coat it in Paratone-N oil to prevent solvent loss.

  • Flash-cool the crystal to 100 K in a liquid nitrogen stream directly on the goniometer.

  • Collect diffraction data using a Microfocus Cu-Kα diffractometer ( λ=1.5418 Å).

  • Self-Validation Check: Evaluate the first 10 diffraction frames. The presence of sharp, distinct spots without smearing or splitting validates the crystal's integrity. Ensure the data processing software reports an Rint​<0.05 before proceeding to full integration.

Step 4: Structure Solution and Refinement

  • Solve the initial structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.

  • Model all non-hydrogen atoms anisotropically.

  • Self-Validation Check: Generate a CheckCIF report. A successful structural validation requires zero Level A or B alerts. Crucially, verify that the Flack parameter is 0.00±0.05 , confirming the (R)-configuration of the 1-amino-2-methylpropyl moiety.

References

  • Title: A Comparative Guide to the X-ray Crystallographic Analysis of Chiral Diamine Metal Complexes Source: Benchchem URL
  • Title: Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases Source: ResearchGate URL
  • Title: Handedness Inversion of Chiral 3-Aminophenol Formaldehyde Resin Nanotubes Mediated by Metal Coordination Source: PubMed URL
  • Title: Characterizing metal binding sites in proteins with X-ray crystallography Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-(1-Amino-2-methylpropyl)phenol

Technical Safety Monograph: Handling & Logistics for (R)-2-(1-Amino-2-methylpropyl)phenol As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety Monograph: Handling & Logistics for (R)-2-(1-Amino-2-methylpropyl)phenol

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical system driven by molecular structure. (R)-2-(1-Amino-2-methylpropyl)phenol (CAS: 155341-30-3) is a chiral aminophenol derivative. To handle it safely, we must understand its dual nature: the primary amine acts as a weak base that can cause localized irritation, the phenolic hydroxyl group is susceptible to oxidation, and the lipophilic isobutyl group enhances its ability to penetrate the stratum corneum (the outer layer of skin).

Because specific toxicological data for this exact chiral compound is limited, industry best practices dictate that we treat it with the rigorous safety protocols established for its parent class, the aminophenols[1][2].

Mechanistic Hazard Profile

Aminophenol derivatives present specific acute and chronic hazards. The following table synthesizes the quantitative and qualitative hazard data extrapolated from standardized aminophenol safety profiles[3][4].

Table 1: Anticipated GHS Hazard Classifications

Hazard ClassGHS CategoryHazard StatementMechanistic Causality
Acute Toxicity (Oral/Inhalation) Category 4H302 / H332: Harmful if swallowed or inhaled.Systemic absorption can interfere with cellular respiration and induce methemoglobinemia.
Skin/Eye Irritation Category 2H315 / H319: Causes skin and serious eye irritation.The amine group reacts with moisture on mucosal surfaces to create a localized alkaline environment.
Sensitization Category 1H317: May cause an allergic skin reaction.Phenolic compounds can act as haptens, binding to skin proteins and triggering an immune response.
Aquatic Toxicity Category 1H400 / H410: Very toxic to aquatic life.Microbial degradation of aminophenols in water depletes dissolved oxygen, suffocating aquatic ecosystems.

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols are self-validating. We do not just wear gloves; we wear the correct gloves and verify their integrity. Standard latex is highly permeable to amphiphilic compounds like aminophenols.

Table 2: Required PPE and Operational Causality

Equipment TypeSpecificationCausality & Verification
Hand Protection Nitrile rubber gloves (EN 374 compliant)[5].Causality: Nitrile provides a broad-spectrum barrier against both the polar (-OH, -NH2) and non-polar (alkyl) moieties of the molecule. Verification: Inspect for micro-tears via inflation prior to donning.
Eye Protection Tightly fitting safety goggles (EN 166 / NIOSH)[5].Causality: Prevents micro-dust particulates from settling on the moist surface of the cornea, which would cause severe irritation.
Body Protection Flame-resistant, impervious lab coat[5].Causality: Prevents accumulation of chemical dust on personal clothing, mitigating chronic dermal exposure.
Respiratory N95/P100 particulate respirator (or full-face if limits exceeded)[3].Causality: Aminophenol dust can easily become aerosolized during transfer. Respiratory protection prevents inhalation of these particulates[6].

Operational Workflow: Weighing & Transfer

When handling dry powders of aminophenol derivatives, the primary risk is dust generation and electrostatic discharge[5].

HandlingWorkflow Start Pre-Operation Setup PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Hood->Weigh Decon Decontaminate Surfaces (Soap & Water) Weigh->Decon Dispose Waste Disposal (Incineration route) Decon->Dispose

Standard Operating Procedure (SOP) workflow for handling aminophenol derivatives.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 100–120 feet per minute (fpm). Do not proceed if the airflow alarm is active.

  • Tool Selection: Utilize anti-static weighing boats and non-sparking spatulas. Aminophenol dust can form combustible concentrations in the air[5].

  • Transfer: Slowly transfer the compound to minimize aerosolization. Keep the source container open for the absolute minimum time required to prevent oxidative degradation of the phenol group.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel using a mild surfactant (soap and water). Aminophenols are only partially water-soluble, so a surfactant is required to break down the lipophilic tail[6].

Spill Response & Disposal Logistics

Because aminophenols are highly toxic to aquatic life (Aquatic Chronic 1), they must never be flushed down the sink or allowed to enter municipal drains[3][4].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Evacuate & Ventilate Assess->Evac Large/Aerosolized PPE Equip Spill PPE (Respirator, Heavy Gloves) Assess->PPE Small/Local Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Clean Collect & Seal in HazMat Container Contain->Clean

Emergency spill response logic for (R)-2-(1-Amino-2-methylpropyl)phenol.

Step-by-Step Spill Methodology:

  • Isolation: If a large amount of powder is dropped and aerosolized, immediately evacuate the personnel from the immediate area and allow the fume hood/room ventilation to clear the airborne dust[5].

  • Containment: For dry spills, do not sweep dry, as this generates more dust. Lightly cover the spill with damp sand or a commercial inert absorbent[3].

  • Collection: Use a non-sparking scoop to collect the absorbent-chemical mixture. Place it into a rigid, sealable hazardous waste container.

  • Disposal Routing: Label the container explicitly as "Hazardous Organic Waste - Contains Aminophenols (Aquatic Toxin)." Route the waste to a licensed disposal company for high-temperature incineration equipped with a chemical scrubber to neutralize nitrogen oxides (NOx) generated during combustion[4].

References

  • Kajay Remedies. Safety Guidelines and Handling of 4-Aminophenol.
  • Forever Export. o-Aminophenol: Industrial Applications and Safety Guidelines.
  • DC Fine Chemicals. 100790 - 4-Aminophenol - Safety Data Sheet.
  • CDH Fine Chemical. p-Aminophenol CAS No 123-30-8 MATERIAL SAFETY DATA SHEET.
  • ECHEMI. Aminophenol SDS, 27598-85-2 Safety Data Sheets.
  • LGC Standards. SAFETY DATA SHEET - LGCFOR0042.01 - 4-Aminophenol.

Sources

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